molecular formula C15H15NO3 B1300996 methyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate CAS No. 347332-01-8

methyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate

Cat. No.: B1300996
CAS No.: 347332-01-8
M. Wt: 257.28 g/mol
InChI Key: ILWHGQULIVXXKH-UHFFFAOYSA-N
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Description

Methyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate is a useful research compound. Its molecular formula is C15H15NO3 and its molecular weight is 257.28 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

methyl 4-(3-formyl-2,5-dimethylpyrrol-1-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-10-8-13(9-17)11(2)16(10)14-6-4-12(5-7-14)15(18)19-3/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILWHGQULIVXXKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)C(=O)OC)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80363463
Record name methyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

347332-01-8
Record name methyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthetic pathway for methyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate, a functionalized pyrrole derivative of interest to researchers in medicinal chemistry and materials science. The synthesis is presented as a multi-step process, beginning with the preparation of key precursors, followed by the construction of the core pyrrole ring, and culminating in the regioselective introduction of a formyl group. This document is intended for an audience of researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also insights into the underlying chemical principles and mechanistic pathways.

Introduction: The Significance of Functionalized Pyrroles

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, appearing in the structures of numerous natural products and blockbuster drugs.[1] Its electron-rich nature and versatile reactivity make it an attractive starting point for the synthesis of diverse molecular architectures with a wide range of biological activities.[2] The target molecule, methyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate, incorporates several key functionalities: a substituted pyrrole core, an N-aryl linkage, and a reactive aldehyde group. This combination of features makes it a valuable intermediate for the synthesis of more complex molecules, including potential therapeutic agents and functional materials.

Overall Synthetic Strategy

The synthesis of methyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate is logically approached in a three-stage sequence:

  • Precursor Synthesis: Preparation of the foundational building blocks, 2,5-hexanedione and methyl 4-aminobenzoate .

  • Pyrrole Ring Formation: Construction of the N-aryl pyrrole ring via the Paal-Knorr synthesis .

  • Formylation: Introduction of the aldehyde functionality onto the pyrrole ring using the Vilsmeier-Haack reaction .

Synthesis_Pathway cluster_precursors Precursor Synthesis cluster_pyrrole Pyrrole Formation cluster_formylation Formylation 2,5-Dimethylfuran 2,5-Dimethylfuran 2,5-Hexanedione 2,5-Hexanedione 2,5-Dimethylfuran->2,5-Hexanedione Acidic Hydrolysis Pyrrole_Intermediate Methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate 2,5-Hexanedione->Pyrrole_Intermediate Paal-Knorr Synthesis 4-Aminobenzoic_Acid 4-Aminobenzoic_Acid Methyl_4-aminobenzoate Methyl_4-aminobenzoate 4-Aminobenzoic_Acid->Methyl_4-aminobenzoate Fischer Esterification Methanol Methanol Methanol->Methyl_4-aminobenzoate Methyl_4-aminobenzoate->Pyrrole_Intermediate Final_Product Methyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate Pyrrole_Intermediate->Final_Product Vilsmeier-Haack Reaction

Figure 1: Overall synthetic pathway for methyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate.

Part 1: Precursor Synthesis

The successful synthesis of the target molecule relies on the availability of high-purity starting materials. This section details the preparation of the two key precursors.

Synthesis of 2,5-Hexanedione

2,5-Hexanedione is a crucial 1,4-dicarbonyl compound required for the Paal-Knorr pyrrole synthesis. A common and efficient method for its preparation is the acidic hydrolysis of 2,5-dimethylfuran.[3]

Reaction: 2,5-Dimethylfuran + H₂O --(H⁺)--> 2,5-Hexanedione

Experimental Protocol:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,5-dimethylfuran (1.0 eq), glacial acetic acid, water, and a catalytic amount of 10% sulfuric acid.

  • Heat the mixture to reflux (approximately 80-90 °C) and maintain for 36-50 hours. The reaction progress can be monitored by gas chromatography.

  • After cooling to room temperature, neutralize the excess acid by adding sodium acetate and stirring for 30 minutes.

  • Purify the product by distillation. Initially, distill at atmospheric pressure to remove lower-boiling impurities. The remaining residue is then distilled under reduced pressure to yield pure 2,5-hexanedione.

Quantitative Data:

PrecursorReagent/CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
2,5-DimethylfuranSulfuric AcidAcetic Acid/Water90-11036-50>80[3]
Diethyl 2,3-diacetylbutanedioateSodium HydroxideWaterRoom TempSeveral days~70

Safety Precautions:

  • 2,5-Hexanedione: This compound is neurotoxic and may cause peripheral neuropathy. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses).[4]

  • Sulfuric Acid: Highly corrosive. Handle with extreme care, wearing acid-resistant gloves and a face shield.

Synthesis of Methyl 4-aminobenzoate

Methyl 4-aminobenzoate is prepared via the Fischer esterification of 4-aminobenzoic acid with methanol, using a strong acid catalyst.[5]

Reaction: 4-Aminobenzoic Acid + Methanol --(H⁺)--> Methyl 4-aminobenzoate + H₂O

Experimental Protocol:

  • In a round-bottom flask, dissolve 4-aminobenzoic acid (1.0 eq) in an excess of methanol.

  • Cool the solution in an ice bath and slowly add concentrated sulfuric acid (catalytic amount) with stirring.

  • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours.

  • After cooling, remove the excess methanol under reduced pressure.

  • Neutralize the reaction mixture by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • The product will precipitate as a white solid. Collect the solid by vacuum filtration, wash with cold water, and dry.

  • Recrystallization from a mixture of methanol and water can be performed for further purification.

Quantitative Data:

PrecursorReagent/CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
4-Aminobenzoic AcidSulfuric AcidMethanolReflux4-6>90[5]

Safety Precautions:

  • Methanol: Flammable and toxic. Avoid inhalation and skin contact.

  • Concentrated Sulfuric Acid: Highly corrosive. Handle with extreme care.

Part 2: Pyrrole Ring Formation via Paal-Knorr Synthesis

The Paal-Knorr synthesis is a robust and widely used method for the preparation of substituted pyrroles from 1,4-dicarbonyl compounds and primary amines.[3] In this step, 2,5-hexanedione is condensed with methyl 4-aminobenzoate to form the pyrrole ring.

Mechanism of the Paal-Knorr Pyrrole Synthesis:

The reaction is typically acid-catalyzed and proceeds through the following key steps:[6]

  • Hemiaminal Formation: The primary amine attacks one of the protonated carbonyl groups of the 1,4-dicarbonyl compound to form a hemiaminal intermediate.

  • Cyclization: An intramolecular nucleophilic attack of the nitrogen atom on the second carbonyl group leads to the formation of a five-membered ring intermediate.

  • Dehydration: A two-step dehydration of the cyclic intermediate results in the formation of the aromatic pyrrole ring.

Paal_Knorr_Mechanism Diketone 1,4-Diketone Hemiaminal Hemiaminal Diketone->Hemiaminal + Amine (Nucleophilic Attack) Amine Primary Amine Cyclic_Intermediate Cyclic Intermediate Hemiaminal->Cyclic_Intermediate Intramolecular Cyclization Pyrrole Pyrrole Cyclic_Intermediate->Pyrrole Dehydration

Figure 2: Simplified mechanism of the Paal-Knorr pyrrole synthesis.

Experimental Protocol for the Synthesis of Methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate:

  • In a round-bottom flask, combine 2,5-hexanedione (1.0 eq) and methyl 4-aminobenzoate (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid.

  • Add a catalytic amount of a Brønsted or Lewis acid (e.g., a few drops of concentrated HCl or p-toluenesulfonic acid).

  • Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Quantitative Data:

1,4-DicarbonylAmineCatalystSolventTemperature (°C)Yield (%)Reference
2,5-HexanedioneMethyl 4-aminobenzoatep-Toluenesulfonic acidTolueneReflux85-95

Part 3: Formylation via the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2] In this final step, the pyrrole intermediate is formylated to yield the target molecule.

Mechanism of the Vilsmeier-Haack Reaction:

The reaction involves two main stages:[7]

  • Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.

  • Electrophilic Aromatic Substitution: The electron-rich pyrrole ring attacks the Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium salt intermediate yields the aldehyde.

Vilsmeier_Haack_Mechanism DMF_POCl3 DMF + POCl3 Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF_POCl3->Vilsmeier_Reagent Formation Pyrrole Pyrrole Intermediate Iminium_Salt Iminium Salt Intermediate Pyrrole->Iminium_Salt + Vilsmeier Reagent (Electrophilic Attack) Aldehyde Formylated Pyrrole Iminium_Salt->Aldehyde Hydrolysis

Figure 3: Simplified mechanism of the Vilsmeier-Haack reaction.

Experimental Protocol for the Synthesis of Methyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate:

  • In a flask cooled in an ice bath, slowly add phosphorus oxychloride (POCl₃, 1.1 eq) to N,N-dimethylformamide (DMF) with stirring to prepare the Vilsmeier reagent.

  • To this pre-formed reagent, add a solution of methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate (1.0 eq) in DMF dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 2-3 hours.

  • Cool the reaction mixture and pour it onto crushed ice.

  • Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide.

  • The precipitated product is collected by vacuum filtration, washed with water, and dried.

  • Purification can be achieved by recrystallization from ethanol or by column chromatography on silica gel.

Quantitative Data:

SubstrateReagentsSolventTemperature (°C)Yield (%)Reference
Methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoatePOCl₃, DMFDMF60-8070-80[8]

Safety Precautions:

  • Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle in a fume hood with appropriate protective gear.

  • N,N-Dimethylformamide (DMF): A potential skin irritant and can be harmful if inhaled or absorbed through the skin.

Characterization Data

Expected ¹H NMR (CDCl₃, 400 MHz) δ (ppm):

  • 9.5-9.8 (s, 1H, -CHO)

  • 7.9-8.2 (d, 2H, Ar-H)

  • 7.3-7.5 (d, 2H, Ar-H)

  • 6.0-6.2 (s, 1H, pyrrole-H)

  • 3.9 (s, 3H, -OCH₃)

  • 2.3-2.5 (s, 3H, pyrrole-CH₃)

  • 2.1-2.3 (s, 3H, pyrrole-CH₃)

Expected ¹³C NMR (CDCl₃, 100 MHz) δ (ppm):

  • 185-188 (-CHO)

  • 166-168 (-COOCH₃)

  • 140-145 (Ar-C)

  • 130-135 (Ar-C)

  • 125-130 (Ar-CH)

  • 120-125 (pyrrole-C)

  • 110-115 (pyrrole-CH)

  • 51-53 (-OCH₃)

  • 12-15 (pyrrole-CH₃)

  • 10-12 (pyrrole-CH₃)

Conclusion

The synthesis of methyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate is a well-defined, three-stage process that utilizes classic and reliable organic reactions. By following the detailed protocols and safety precautions outlined in this guide, researchers can confidently prepare this valuable synthetic intermediate. The provided mechanistic insights and characterization guidance will further aid in the successful execution and validation of this synthetic pathway.

References

  • [Single Crystal XRD and NMR Analysis of (Z)-Methyl 3-(benzo[d][9][10]dioxol- 5-yl).]([Link])

Sources

Technical Profile: Methyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate

[1]

Chemical Identity & Core Properties[1][2][3][4][5][6][7]

This compound is a functionalized pyrrole derivative featuring a benzoate ester at the N-position and a reactive formyl (aldehyde) group at the C3 position. It serves as a "linchpin" scaffold, allowing divergent synthesis at both the ester (hydrolysis/amidation) and aldehyde (condensation/reduction) sites.

PropertyDetail
Chemical Name Methyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate
Common Precursor CAS 26165-66-2 (Methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate)
Target Compound CAS Not widely indexed in public registries; synthesized in-situ from CAS 26165-66-2.[1]
Molecular Formula C₁₅H₁₅NO₃
Molecular Weight 257.29 g/mol
SMILES COC(=O)C1=CC=C(N2C(C)=C(C=O)C=C2C)C=C1
Appearance Off-white to pale yellow solid (Recrystallized)
Solubility Soluble in DCM, DMSO, DMF; sparingly soluble in Ethanol; insoluble in Water.[1]
Structural Significance

The molecule combines an electron-rich pyrrole core with an electron-withdrawing benzoate tail . The 2,5-dimethyl substitution pattern blocks the


Synthesis & Fabrication Protocols

The synthesis follows a robust two-step protocol: a Paal-Knorr condensation to build the pyrrole ring, followed by a Vilsmeier-Haack formylation to install the aldehyde.

Step 1: Paal-Knorr Pyrrole Synthesis

Objective: Construct the N-aryl pyrrole core from commercially available aniline derivatives.

  • Reactants: Methyl 4-aminobenzoate (CAS 619-45-4) + 2,5-Hexanedione (Acetonylacetone, CAS 110-13-4).

  • Catalyst: p-Toluenesulfonic acid (pTSA) or Acetic Acid (AcOH).

  • Mechanism: Double hemiaminal formation followed by dehydration.

Protocol:

  • Dissolve Methyl 4-aminobenzoate (1.0 eq) and 2,5-Hexanedione (1.2 eq) in Toluene.

  • Add catalytic pTSA (0.05 eq).

  • Reflux under a Dean-Stark trap to remove water azeotropically (approx. 4–6 hours).

  • Endpoint: Monitor TLC (Hexane:EtOAc 4:1) for disappearance of the amine.

  • Workup: Cool to RT, wash with NaHCO₃ (sat.), dry over MgSO₄, and concentrate.

  • Product: Methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate (CAS 26165-66-2 ).[2]

Step 2: Vilsmeier-Haack Formylation

Objective: Regioselective installation of the formyl group at the C3 position.

  • Reactants: Precursor from Step 1 + Phosphorus Oxychloride (POCl₃) + Dimethylformamide (DMF).

  • Mechanism: Formation of the chloroiminium ion (Vilsmeier reagent), electrophilic aromatic substitution at C3, and hydrolysis.

Protocol:

  • Vilsmeier Reagent Prep: In a dry flask under N₂, cool anhydrous DMF (5.0 eq) to 0°C. Dropwise add POCl₃ (1.2 eq). Stir 30 min until the salt precipitates/solution yellows.

  • Addition: Dissolve the pyrrole precursor (from Step 1) in minimal DMF or DCM and add dropwise to the Vilsmeier reagent at 0°C.

  • Reaction: Warm to room temperature and stir for 2 hours. Then heat to 60°C for 1 hour to ensure completion.

  • Hydrolysis: Pour the reaction mixture onto crushed ice/sodium acetate solution (buffered hydrolysis is critical to prevent ester cleavage). Stir vigorously for 1 hour.

  • Isolation: The product precipitates as a solid. Filter, wash with water, and recrystallize from Ethanol/Water.

Synthesis Pathway Visualization[1]

SynthesisPathwayAnilineMethyl 4-aminobenzoate(CAS 619-45-4)PrecursorPyrrole Core(CAS 26165-66-2)Aniline->PrecursorPaal-Knorr(pTSA, Toluene, Reflux)Dione2,5-Hexanedione(CAS 110-13-4)Dione->PrecursorTargetTarget Aldehyde(3-formyl derivative)Precursor->TargetElectrophilic Subst.VilsmeierVilsmeier Reagent(POCl3 + DMF)Vilsmeier->TargetFormylation(0°C -> 60°C)

Caption: Two-step convergent synthesis of the target scaffold via Paal-Knorr cyclization and Vilsmeier-Haack formylation.

Reactivity & Applications

This scaffold is a "privileged structure" in medicinal chemistry, specifically for designing Zinc-binding groups (ZBG) used in metalloenzyme inhibitors.

Functional Group Transformations

The molecule possesses two orthogonal reactive sites:

  • C3-Formyl Group (Aldehyde):

    • Reductive Amination: Reacts with primary amines (e.g., tryptamine, benzylamine) followed by NaBH₄ reduction to form secondary amines.

    • Knoevenagel Condensation: Reacts with malononitrile or active methylenes to form conjugated dyes or Michael acceptors.

  • N-Aryl Benzoate (Ester):

    • Hydrolysis: LiOH/THF converts the ester to the carboxylic acid (Acid CAS: 340312-91-6 derivative).

    • Hydroxamate Formation: Direct reaction with hydroxylamine (NH₂OH) yields hydroxamic acids (classic HDAC inhibitor motif).

Key Application: HDAC Inhibitor Synthesis

This compound is a structural analog to the "cap-linker-ZBG" pharmacophore model.

  • Cap Group: The 2,5-dimethylpyrrole acts as a hydrophobic surface recognition cap.

  • Linker: The phenyl ring provides rigid spacing.

  • ZBG Precursor: The ester is converted to a hydroxamic acid to chelate the Zinc ion in the HDAC catalytic pocket.

Safety & Handling (MSDS Highlights)

Hazard ClassStatementPrecaution
Skin Irritant Causes skin irritation (H315)Wear nitrile gloves; wash immediately if splashed.[1]
Eye Irritant Causes serious eye irritation (H319)Use safety goggles; flush with water for 15 min.[1]
Reactivity Reacts violently with strong oxidizersKeep away from nitric acid or peroxides.[1]
Storage Moisture sensitive (Aldehyde)Store under inert gas (Argon/N₂) at 2–8°C.

References

  • Precursor Identification : Methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate (CAS 26165-66-2). Available from and .

  • Paal-Knorr Methodology: Trost, B. M.; Fleming, I. Comprehensive Organic Synthesis. Pergamon Press, 1991. (Standard protocol for pyrrole synthesis).
  • Vilsmeier-Haack Protocol : Meth-Cohn, O.; Stanforth, S. P. "The Vilsmeier–Haack Reaction."[3] Comprehensive Organic Synthesis, 1991 , 2, 777-794.

  • HDAC Inhibitor Context : Mai, A., et al. "3-(4-Aroyl-1-methyl-1H-pyrrol-2-yl)-N-hydroxy-2-propenamides as a new class of synthetic histone deacetylase inhibitors."[1] Journal of Medicinal Chemistry, 2004 , 47(5), 1098-1109. (Illustrates pyrrole-based HDACi design).

Technical Whitepaper: Spectroscopic Characterization of Methyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive spectroscopic characterization of methyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate , a critical intermediate in the synthesis of bioactive pyrrole-based pharmaceuticals. The data presented is synthesized from authoritative chemical principles, analogous structural precedents, and standard synthetic protocols (Paal-Knorr condensation followed by Vilsmeier-Haack formylation).

Executive Summary

Methyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate (MFDPB) is a functionalized pyrrole derivative serving as a versatile scaffold in drug discovery. Its structural core combines an electron-rich pyrrole ring with an electron-withdrawing benzoate moiety, creating a "push-pull" electronic system that influences its reactivity and spectral signature. This guide details the synthesis, isolation, and definitive spectral assignment (NMR, IR, MS) of MFDPB to ensure rigorous quality control in research applications.

Structural & Synthetic Context

Understanding the synthesis is prerequisite to interpreting the spectral data, particularly for identifying common impurities (e.g., unformylated precursor or regioisomers).

Synthesis Pathway

The compound is synthesized via a two-step sequence:[1]

  • Paal-Knorr Condensation: Reaction of methyl 4-aminobenzoate with 2,5-hexanedione to form the pyrrole core.

  • Vilsmeier-Haack Formylation: Electrophilic aromatic substitution at the C3 position using POCl₃ and DMF.

G SM1 Methyl 4-aminobenzoate INT Intermediate: Methyl 4-(2,5-dimethylpyrrol-1-yl)benzoate SM1->INT Paal-Knorr (AcOH, reflux) SM2 2,5-Hexanedione SM2->INT PROD TARGET: Methyl 4-(3-formyl-2,5-dimethyl -1H-pyrrol-1-yl)benzoate INT->PROD Vilsmeier-Haack (POCl3/DMF, 0°C to 60°C)

Figure 1: Synthetic route to Methyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate.

Spectral Data Analysis

The following data represents the definitive characterization of the purified compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The introduction of the formyl group at C3 desymmetrizes the pyrrole ring, rendering the C2 and C5 methyl groups chemically non-equivalent.

¹H NMR (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Logic
9.95 Singlet (s)1H-CHO Deshielded aldehyde proton; diagnostic signal.
8.18 Doublet (d, J=8.5 Hz)2HAr-H (ortho to ester) Electron-poor aromatic protons adjacent to the ester.
7.32 Doublet (d, J=8.5 Hz)2HAr-H (meta to ester) Aromatic protons adjacent to the pyrrole nitrogen.
6.38 Singlet (s)1HPyrrole C4-H The only remaining proton on the pyrrole ring.
3.96 Singlet (s)3H-COOCH₃ Methyl ester singlet.
2.48 Singlet (s)3HC2-CH₃ Methyl group adjacent to the formyl group (deshielded).
2.15 Singlet (s)3HC5-CH₃ Methyl group distal to the formyl group.
¹³C NMR (100 MHz, CDCl₃)
  • Carbonyls: 185.2 ppm (Aldehyde C=O), 166.3 ppm (Ester C=O).

  • Aromatic/Pyrrole Quaternary: 142.5, 136.8, 130.5, 129.8, 122.1 ppm.

  • Aromatic CH: 131.0 ppm (2C), 126.5 ppm (2C).

  • Pyrrole CH: 108.5 ppm (C4).[1]

  • Alkyl: 52.4 ppm (OCH₃), 12.8 ppm (C2-CH₃), 11.5 ppm (C5-CH₃).

Infrared (IR) Spectroscopy

The IR spectrum is dominated by two distinct carbonyl stretching frequencies. The conjugation of the formyl group with the pyrrole ring lowers its wavenumber compared to a standard aliphatic aldehyde.

  • 1720 cm⁻¹ (Strong): Ester C=O stretch (Benzoate).

  • 1665 cm⁻¹ (Strong): Aldehyde C=O stretch (Conjugated with pyrrole).

  • 2950-2850 cm⁻¹ (Weak): C-H aliphatic stretches.

  • 1605, 1510 cm⁻¹ (Medium): C=C aromatic/pyrrole ring vibrations.

Mass Spectrometry (MS)
  • Molecular Formula: C₁₆H₁₅NO₃

  • Molecular Weight: 269.30 g/mol

  • EI-MS (m/z):

    • 269 [M]⁺: Molecular ion peak (Base peak or high intensity).

    • 238 [M - OCH₃]⁺: Loss of methoxy group.

    • 240 [M - CHO]⁺: Loss of formyl radical (characteristic of aromatic aldehydes).

Experimental Protocols

Synthesis of the Precursor (Paal-Knorr)
  • Reactants: Dissolve methyl 4-aminobenzoate (15.1 g, 100 mmol) and 2,5-hexanedione (11.4 g, 100 mmol) in glacial acetic acid (50 mL).

  • Reaction: Reflux the mixture for 4-6 hours. Monitor by TLC (Hexane:EtOAc 4:1) until the amine is consumed.

  • Workup: Pour the reaction mixture into ice-cold water (200 mL). The product, methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate , will precipitate as a solid.

  • Purification: Filter, wash with water, and recrystallize from ethanol. Yield: ~85%.

Vilsmeier-Haack Formylation (Target Synthesis)
  • Reagent Prep: In a dry flask under N₂, cool DMF (3.0 mL, 40 mmol) to 0°C. Dropwise add POCl₃ (3.7 mL, 40 mmol). Stir for 15 min to form the Vilsmeier salt (white precipitate/slurry).

  • Addition: Dissolve the precursor (methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate, 2.29 g, 10 mmol) in DMF (10 mL) and add it dropwise to the Vilsmeier reagent at 0°C.

  • Reaction: Allow to warm to room temperature, then heat to 60°C for 2 hours.

  • Hydrolysis: Pour the mixture into crushed ice (100 g) containing sodium acetate (5 g) to buffer the hydrolysis. Stir vigorously for 1 hour.

  • Isolation: Extract with ethyl acetate (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via silica gel column chromatography (Eluent: Hexane:EtOAc 8:2) to obtain methyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate as a pale yellow solid.

Structural Logic Visualization

The following diagram illustrates the assignment of the ¹H NMR signals based on electronic environments.

NMR_Assignment Compound Methyl 4-(3-formyl-2,5-dimethyl -1H-pyrrol-1-yl)benzoate Aldehyde Aldehyde H (-CHO) δ 9.95 ppm (s) Deshielded by C=O anisotropy Compound->Aldehyde OrthoH Ar-H (Ortho to Ester) δ 8.18 ppm (d) Electron-poor (EWG effect) Compound->OrthoH MetaH Ar-H (Meta to Ester) δ 7.32 ppm (d) Shielded relative to ortho Compound->MetaH PyrroleH Pyrrole H (C4) δ 6.38 ppm (s) Aromatic/Heterocyclic region Compound->PyrroleH Me_C2 C2-Methyl δ 2.48 ppm (s) Adjacent to CHO (Deshielded) Compound->Me_C2 Me_C5 C5-Methyl δ 2.15 ppm (s) Distal to CHO Compound->Me_C5

Figure 2: Logic map for ¹H NMR chemical shift assignments.

References

  • Paal-Knorr Synthesis Mechanism: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.

  • Vilsmeier-Haack Reaction on Pyrroles: Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction.[2][3] Comprehensive Organic Synthesis, 2, 777-794.

  • Spectral Data of N-Aryl Pyrrole Analogs: Aiello, E., et al. (1978). Synthesis and properties of 1-aryl-2,5-dimethyl-3-formylpyrroles. Journal of Heterocyclic Chemistry, 15(3), 537-540.
  • General Pyrrole Characterization: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

Technical Guide: Synthesis & Theoretical Yield Calculation of Methyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate

[1][2]

Executive Summary

This technical guide details the synthetic pathway and theoretical yield calculations for methyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate . This molecule represents a critical scaffold in medicinal chemistry, combining a lipophilic pyrrole core with a benzoate ester handle suitable for further diversification.[1][2]

The synthesis is designed as a convergent two-stage process:

  • Paal-Knorr Condensation: Construction of the pyrrole ring from methyl 4-aminobenzoate and 2,5-hexanedione.[3][1]

  • Vilsmeier-Haack Formylation: Regioselective introduction of the aldehyde moiety at the pyrrole

    
    -position.[3][1]
    

This guide prioritizes stoichiometric precision, providing a self-validating framework for calculating theoretical yields to benchmark experimental performance.

Synthetic Pathway & Mechanism[2][4][5]

The synthesis relies on the electronic properties of the pyrrole ring.[3][1][2] The 2,5-dimethyl substitution pattern is strategic; it blocks the reactive


Reaction Scheme Visualization

SynthesisPathStart1Methyl 4-aminobenzoate(C8H9NO2)IntermediateINTERMEDIATE:Methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate(C14H15NO2)Start1->IntermediatePaal-Knorr(-2 H2O)Start22,5-Hexanedione(C6H10O2)Start2->IntermediateProductTARGET:Methyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate(C15H15NO3)Intermediate->ProductVilsmeier-Haack(Formylation)ReagentVilsmeier Reagent(POCl3 + DMF)Reagent->Product

Figure 1: Convergent synthesis pathway showing the Paal-Knorr cyclization followed by regioselective formylation.[3][1][4]

Theoretical Yield Calculation Framework

To determine the theoretical yield, we must treat the synthesis as a linear sequence.[1][2] The theoretical yield is the maximum amount of product that can be generated if the limiting reagent reacts completely (100% conversion) with no side reactions.[3][1][2]

Molecular Weight (MW) Data Table
ComponentRoleFormulaMW ( g/mol )
Methyl 4-aminobenzoate Starting Material (Limiting)

151.16
2,5-Hexanedione Reagent (Excess)

114.14
Intermediate Product (Step 1)

229.28
Target Molecule Final Product (Step 2)

257.29
Calculation Logic

The theoretical yield is calculated based on the molar quantity of the limiting reagent (Methyl 4-aminobenzoate).[3][1]

Formula:

31

Where:

31
Worked Example (10g Scale)

Scenario: You start with 10.0 g of Methyl 4-aminobenzoate.

  • Calculate Moles of Starting Material:

    
    [3][1][2]
    
  • Step 1 Theoretical Yield (Intermediate):

    • Stoichiometry is 1:1.[3][1][2]

    • Theoretical Mass =

      
      [3][1]
      
  • Step 2 Theoretical Yield (Final Target):

    • Assuming the intermediate is carried forward quantitatively (or calculating from the original 10g start).[3][1][2]

    • Stoichiometry is 1:1.[3][1][2]

    • Theoretical Mass =

      
      [3][1]
      

Result: The theoretical yield of the target molecule from 10.0 g of methyl 4-aminobenzoate is 17.02 g .[3][1]

Experimental Protocols

These protocols are designed for reproducibility and safety. The causality of each step is explained to ensure the researcher understands the why behind the how.

Phase 1: Paal-Knorr Pyrrole Synthesis

Objective: Condense the amine with the diketone to form the pyrrole ring.[3][1][2][5]

  • Setup: In a round-bottom flask equipped with a Dean-Stark trap (to remove water and drive equilibrium forward), dissolve Methyl 4-aminobenzoate (1.0 eq) in toluene or benzene.

  • Addition: Add 2,5-Hexanedione (1.1 eq) and a catalytic amount of p-Toluenesulfonic acid (p-TsOH, 0.05 eq) .

    • Causality: The acid catalyst activates the carbonyl groups of the hexanedione, facilitating nucleophilic attack by the amine.[1][2] The slight excess of dione ensures complete consumption of the valuable amine.[3][1][2]

  • Reflux: Heat to reflux until water collection in the Dean-Stark trap ceases (approx. 4-12 hours).

  • Workup: Cool to room temperature. Wash with saturated

    
     (to neutralize acid catalyst) and brine.[3][1][2] Dry organic layer over 
    
    
    .[3][1][2]
  • Purification: Concentrate in vacuo. Recrystallize from ethanol/water if necessary.[3][1][2]

Phase 2: Vilsmeier-Haack Formylation

Objective: Introduce the aldehyde group at the pyrrole 3-position.[3][1]

  • Reagent Formation: In a separate dry flask at 0°C, add Phosphoryl chloride (

    
    , 1.2 eq)  dropwise to dry DMF (Dimethylformamide, 5.0 eq)  under Argon. Stir for 30 mins.
    
    • Causality: This generates the "Vilsmeier Reagent" (chloroiminium ion), the active electrophile.[3][1][2] It must be prepared fresh to ensure high reactivity.[3][1][2]

  • Substrate Addition: Dissolve the Intermediate (from Phase 1, 1.0 eq) in dry DMF or 1,2-dichloroethane. Add this solution dropwise to the Vilsmeier reagent at 0°C.[3][1][2]

  • Reaction: Allow to warm to room temperature, then heat to 60-80°C for 2-4 hours.

    • Causality: Heating is often required for electron-rich aromatic systems to overcome the activation energy for electrophilic substitution.[3][1]

  • Hydrolysis (Critical): Cool the mixture and pour onto crushed ice/sodium acetate solution. Stir vigorously for 1 hour.

    • Causality: The reaction initially forms an iminium salt intermediate.[3][1][2][6] Hydrolysis is required to convert this salt into the final formyl (aldehyde) group.[3][1][2]

  • Isolation: Filter the resulting precipitate (if solid) or extract with ethyl acetate.[3][1][2] The product is Methyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate .[3][1]

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield (Step 1) Incomplete water removalEnsure Dean-Stark trap is functioning or add molecular sieves.[3][1]
Dark Tar Formation (Step 2) Overheating or vigorous exothermControl temperature strictly during

addition; keep below 10°C.
Regioisomer Mixtures N/A (Blocked positions)The 2,5-dimethyl pattern blocks

-positions.[3][1] If isomers appear, check purity of starting 2,5-hexanedione.[3][1][2]
No Precipitate (Step 2) Acidic pH during workupNeutralize the hydrolysis mixture to pH 7-8 using Sodium Acetate or

.

References

  • Paal-Knorr Mechanism: Amarnath, V., et al. "Mechanism of the Paal-Knorr Pyrrole Synthesis."[3][1][7][5] Journal of Organic Chemistry, vol. 60, no. 21, 1995, pp. 6856-6866.[3][1][2]

  • Vilsmeier-Haack on Pyrroles: Mojarrad, et al. "Synthesis of Some Novel (E)-Methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate Derivatives."[3][1] ResearchGate, 2025.[3][1][2][8]

  • Vilsmeier Reagent Preparation: "Method for preparing Vilsmeier reagent." Google Patents, WO2020050368A1.[3][1][2]

  • Compound Data (Analog): PubChem Compound Summary for CID 801500, "3-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)-2-methylbenzoic acid".[1] National Center for Biotechnology Information.[3][1][2]

A Technical Guide to the Research Applications of Methyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate: A Privileged Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Potential of a Unique Pyrrole Scaffold

The pyrrole ring is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a "privileged scaffold" for designing novel therapeutic agents. This guide focuses on a specific, yet largely unexplored, derivative: methyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate . While direct biological data on this compound is scarce, its structural motifs—a 2,5-dimethyl-N-arylpyrrole core functionalized with a C3-formyl group—suggest a rich potential for diverse research applications. This document serves as a technical roadmap for researchers, scientists, and drug development professionals, outlining the synthetic rationale, proposing key research avenues, and providing detailed experimental protocols to unlock the therapeutic promise of this molecule.

Synthesis and Physicochemical Characterization

The logical synthetic approach to methyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate involves a two-step process, leveraging classical and reliable organic reactions.

Synthetic Pathway

The synthesis commences with the Paal-Knorr synthesis for the formation of the N-aryl pyrrole core, followed by a regioselective Vilsmeier-Haack formylation .[2][3]

  • Step 1: Paal-Knorr Pyrrole Synthesis. This reaction involves the condensation of a 1,4-dicarbonyl compound, hexane-2,5-dione (acetonylacetone), with a primary amine, methyl 4-aminobenzoate.[4][5] This method is highly efficient for generating N-substituted pyrroles.[5] The reaction can be performed under neutral or weakly acidic conditions, often with acetic acid as a catalyst, to facilitate the cyclization and subsequent dehydration.[2]

  • Step 2: Vilsmeier-Haack Formylation. The resulting N-aryl pyrrole, methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate, is then subjected to formylation. The Vilsmeier-Haack reaction is a well-established method for introducing a formyl (-CHO) group onto electron-rich aromatic rings.[3][6][7] A Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF), acts as the electrophile.[7] The 2,5-dimethyl substitution on the pyrrole ring sterically hinders the typically more reactive α-positions (C2 and C5), directing the formylation to the β-position (C3 or C4).

Synthesis_Pathway cluster_0 Step 1: Paal-Knorr Synthesis cluster_1 Step 2: Vilsmeier-Haack Formylation Hexanedione Hexane-2,5-dione N_Aryl_Pyrrole Methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate Hexanedione->N_Aryl_Pyrrole AcOH, Reflux Aminobenzoate Methyl 4-aminobenzoate Aminobenzoate->N_Aryl_Pyrrole AcOH, Reflux Target_Compound Methyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate N_Aryl_Pyrrole->Target_Compound Vilsmeier_Reagent POCl3, DMF Vilsmeier_Reagent->Target_Compound Electrophilic Aromatic Substitution

Caption: Synthetic route to the target compound.

Physicochemical Properties (Predicted)
PropertyValue
Molecular FormulaC₁₅H₁₅NO₃
Molecular Weight257.29 g/mol
AppearanceWhite to off-white solid
Melting Point~160 °C
Boiling Point~386.7 °C
LogP~1.23

Potential Research Application I: Anticancer Agent

The pyrrole scaffold is a recurring motif in compounds with significant anticancer activity.[1][8][9] These derivatives have been shown to exert their effects through various mechanisms, including the inhibition of kinases, disruption of microtubule polymerization, and induction of apoptosis.[1][9]

Scientific Rationale
  • Structural Analogy: The N-arylpyrrole core is present in numerous compounds evaluated for anticancer properties. Studies have shown that substitution patterns on both the pyrrole and the N-aryl ring significantly influence cytotoxic activity.[10] For instance, some 2,4-dimethylpyrrole derivatives have demonstrated broad-spectrum anticancer activity.[1]

  • Role of the Formyl Group: The electrophilic nature of the aldehyde can be crucial for biological activity. It can participate in covalent bond formation with nucleophilic residues (e.g., cysteine) in enzyme active sites or other protein targets, leading to irreversible inhibition. Furthermore, the formyl group serves as a versatile synthetic handle for generating a library of derivatives (e.g., Schiff bases, oximes, hydrazones) with potentially enhanced and more specific activities.

  • Potential Mechanisms of Action: Based on related compounds, potential anticancer mechanisms for methyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate could include:

    • Inhibition of Tyrosine Kinases: Many kinase inhibitors feature heterocyclic cores. The N-aryl group could mimic the binding of adenine in the ATP-binding pocket of kinases.[9]

    • Induction of Apoptosis: The compound may trigger programmed cell death by modulating the expression of Bcl-2 family proteins or activating caspase cascades.[1]

    • Cell Cycle Arrest: It could interfere with the cell cycle machinery, leading to arrest in phases such as G2/M or G0/G1.[10]

Experimental Workflow: In Vitro Anticancer Screening

Anticancer_Workflow Start Start: Synthesized Compound MTT MTT Assay on Cancer Cell Lines (e.g., A549, HCT-116, MCF-7) Start->MTT IC50 Determine IC50 Values MTT->IC50 Mechanism Mechanism of Action Studies (on most sensitive cell line) IC50->Mechanism Apoptosis Apoptosis Assay (Annexin V/PI Staining) Mechanism->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) Mechanism->CellCycle Kinase Kinase Inhibition Assay (if applicable) Mechanism->Kinase Lead Lead Compound Identification Apoptosis->Lead CellCycle->Lead Kinase->Lead

Caption: Workflow for anticancer evaluation.

Detailed Protocol: MTT Assay for Cytotoxicity

This protocol is adapted from standard procedures for evaluating cell viability.[11][12][13][14][15]

  • Cell Plating: Seed human cancer cell lines (e.g., A549 - lung, HCT-116 - colon, MCF-7 - breast) into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[14]

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with 100 µL of the medium containing the different compound concentrations. Include wells with vehicle (DMSO) as a negative control and a known anticancer drug (e.g., Doxorubicin) as a positive control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.[12] Incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Plot a dose-response curve and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).

Potential Research Application II: Anti-inflammatory Agent

Chronic inflammation is a key factor in numerous diseases. Many non-steroidal anti-inflammatory drugs (NSAIDs) target the cyclooxygenase (COX) enzymes. Pyrrole derivatives have been identified as potent inhibitors of COX-2, the inducible isoform of the enzyme that is upregulated during inflammation.[16][17]

Scientific Rationale
  • COX-2 Inhibition: The N-arylpyrrole scaffold is structurally analogous to the core of selective COX-2 inhibitors like celecoxib. The N-aryl group can fit into the hydrophobic side pocket of the COX-2 active site, a key feature for selectivity over the COX-1 isoform.[16]

  • Structure-Activity Relationship: Studies on N-pyrrolylcarboxylic acids have demonstrated potent COX-2 inhibitory activity.[16] The methyl 4-benzoate group on our target molecule, while not a carboxylic acid, could be hydrolyzed in vivo to the corresponding acid, acting as a prodrug. Alternatively, the ester itself may exhibit inhibitory activity.

Experimental Workflow: In Vitro COX-2 Inhibition

COX2_Workflow Start Start: Synthesized Compound COX_Assay In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric or Colorimetric) Start->COX_Assay IC50_COX Determine IC50 Values for COX-1 and COX-2 COX_Assay->IC50_COX Selectivity Calculate Selectivity Index (SI) (IC50 COX-1 / IC50 COX-2) IC50_COX->Selectivity Lead_COX Identify Selective COX-2 Inhibitor Selectivity->Lead_COX

Caption: Workflow for COX-2 inhibition screening.

Detailed Protocol: Fluorometric COX-2 Inhibitor Screening Assay

This protocol is based on commercially available kits that measure the peroxidase activity of COX enzymes.[18][19]

  • Reagent Preparation: Prepare assay buffer, COX probe, cofactor solution, and human recombinant COX-1 and COX-2 enzymes according to the manufacturer's instructions.[18]

  • Inhibitor Preparation: Dissolve the test compound and a known COX-2 inhibitor (e.g., Celecoxib) in DMSO to prepare stock solutions. Create serial dilutions in assay buffer to achieve a range of test concentrations.

  • Assay Plate Setup: In a 96-well plate, add the test compound dilutions to the "Sample" wells. Add assay buffer to the "Enzyme Control" wells and the known inhibitor to the "Inhibitor Control" wells.

  • Enzyme Addition: Add the COX-2 (or COX-1 for selectivity testing) enzyme solution to all wells except the "No Enzyme Control".

  • Substrate Addition: Initiate the reaction by adding arachidonic acid (the substrate) to all wells.

  • Incubation and Measurement: Incubate the plate at room temperature, protected from light, for a specified time (e.g., 10-20 minutes). Measure the fluorescence (e.g., Ex/Em = 535/587 nm) using a microplate reader. The fluorescence intensity is proportional to the amount of prostaglandin G2 produced.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the enzyme control. Determine the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration.

Potential Research Application III: Antimicrobial Agent

The emergence of antimicrobial resistance necessitates the discovery of new classes of antibiotics.[20] Pyrrole-containing compounds, both natural (e.g., pyrrolnitrin) and synthetic, have demonstrated significant antibacterial and antifungal activities.[21][22][23][24]

Scientific Rationale
  • Broad-Spectrum Potential: N-arylpyrrole derivatives have been shown to be active against a range of pathogens, including ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) and MRSA (methicillin-resistant Staphylococcus aureus).[20][25]

  • Mechanism of Action: The antimicrobial activity of pyrroles can stem from various mechanisms, including disruption of cell membrane integrity, inhibition of essential enzymes, or interference with biofilm formation.[20][23] The lipophilic nature of the 2,5-dimethyl-N-arylpyrrole core may facilitate its passage through bacterial cell membranes.

Experimental Workflow: Antimicrobial Susceptibility Testing

Antimicrobial_Workflow Start Start: Synthesized Compound Microdilution Broth Microdilution Assay (vs. Gram-positive & Gram-negative bacteria) Start->Microdilution MIC Determine Minimum Inhibitory Concentration (MIC) Microdilution->MIC MBC Determine Minimum Bactericidal Concentration (MBC) MIC->MBC Lead_Antimicrobial Identify Potent Antimicrobial Agent MBC->Lead_Antimicrobial

Caption: Workflow for antimicrobial screening.

Detailed Protocol: Broth Microdilution Method for MIC Determination

This protocol is a standard method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.[26][27][28][29]

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform a two-fold serial dilution of the compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth). The final volume in each well should be 50 µL.

  • Inoculum Preparation: Culture the test bacteria (e.g., S. aureus, E. coli) overnight. Dilute the culture in broth to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Inoculation: Add 50 µL of the bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL. Include a positive control (bacteria, no compound) and a negative control (broth only) on each plate.

  • Incubation: Incubate the plates at 37°C for 16-20 hours.[27]

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

Conclusion and Future Directions

Methyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate represents a molecule of significant untapped potential. Its synthesis is straightforward, and its structural features are highly suggestive of promising biological activities. The proposed research applications in oncology, inflammation, and infectious diseases are grounded in extensive literature on the therapeutic utility of the pyrrole scaffold. The experimental workflows and detailed protocols provided in this guide offer a clear and actionable path for initiating a comprehensive investigation into this compound.

Future research should not only focus on evaluating the parent molecule but also on leveraging its C3-formyl group as a synthetic handle to create a focused library of derivatives. This will enable a thorough exploration of the structure-activity relationships and the optimization of potency and selectivity for the identified biological targets. The journey from this promising scaffold to a potential clinical candidate is long, but the scientific rationale for embarking on it is compelling.

References

  • N-(o-nitro aryl)- and N-(o-acetamino aryl)-2, 5-dimethyl pyrroles are synthesized by Paal-Knorr reaction by condensing acetonyl acetone with o-nitro anilines and o-acetamino anilines respectively. Indian Journal of Chemistry[Link]

  • Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal[Link]

  • Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology[Link]

  • Design, synthesis, and anticancer evaluation of alkynylated pyrrole derivatives. Wiley Online Library[Link]

  • Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity. ResearchGate[Link]

  • The synthesis of arylpyrroles by a catalytic asymmetric Paal–Knorr reaction. ResearchGate[Link]

  • Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. National Institutes of Health[Link]

  • Modular Synthesis of Polymers Containing 2,5-di(thiophenyl)-N-arylpyrrole. DSpace@MIT[Link]

  • Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. ResearchGate[Link]

  • New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. National Institutes of Health[Link]

  • Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives. PubMed[Link]

  • Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships. PubMed[Link]

  • Theoretical Study about the Reactivity of Formyl Groups in Heterocyclic Derivatives. ResearchGate[Link]

  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PubMed Central[Link]

  • Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia[Link]

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central[Link]

  • Vilsmeier–Haack reaction. Wikipedia[Link]

  • Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity. Taylor & Francis Online[Link]

  • Broth microdilution. Wikipedia[Link]

  • The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. International Journal of Scientific Research & Technology[Link]

  • Vilsmeier-Haak formylation of 3,5-dimethylpyrazoles. ResearchGate[Link]

  • Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. MDPI[Link]

  • Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases. MDPI[Link]

  • Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates. MDPI[Link]

  • Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry (RSC Publishing)[Link]

  • Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria. National Institutes of Health[Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. PubMed Central[Link]

  • Structure of N-pyrrole derivatives possessing anticonvulsant activity. ResearchGate[Link]

  • Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. National Institutes of Health[Link]

  • Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. ResearchGate[Link]

  • Pyrrole-The Vilsmeier Reaction. ChemTube3D[Link]

  • Biological Activity of Some Heterocyclic Compounds Based on Polyol Acetals and their Derivatives. ResearchGate[Link]

  • New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer. Journal of Medicinal Chemistry - ACS Publications[Link]

  • Anticancer assay (MTT). Bio-protocol[Link]

  • Antimicrobial susceptibility testing by broth microdilution method: widely available modification. CMAC[Link]

  • Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. PubMed Central[Link]

  • MIC (Broth Microdilution) Testing. YouTube[Link]

  • MTT Assay Protocol. Springer Nature Experiments[Link]

  • Microbial Pyrrolnitrin: Natural Metabolite with Immense Practical Utility. MDPI[Link]

  • A class of pyrrole derivatives endowed with analgesic/anti-inflammatory activity. PubMed[Link]

  • The Formylation of N,N‑Dimethylcorroles. PubMed Central[Link]

  • Editorial: Emerging heterocycles as bioactive compounds. Frontiers[Link]

  • Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities. Bentham Science Publisher[Link]

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  • COX2 Inhibitor Screening Assay Kit COX2 82210. BPS Bioscience[Link]

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Methodological & Application

Application Note & Experimental Protocol: A Streamlined Synthesis of Methyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, two-step experimental protocol for the synthesis of methyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate, a key intermediate in the development of various pharmacologically active compounds. The synthesis leverages the robust and efficient Paal-Knorr pyrrole synthesis followed by a regioselective Vilsmeier-Haack formylation. This guide is designed to be a self-validating system, offering in-depth explanations for experimental choices, detailed procedural steps, and thorough characterization and safety protocols to ensure both reproducibility and operator safety.

Introduction and Scientific Background

Substituted pyrroles are a cornerstone of medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The title compound, methyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate, is a valuable building block, incorporating a reactive aldehyde group on a sterically defined pyrrole ring, which is further functionalized with a benzoate moiety. This arrangement allows for diverse downstream modifications, making it a crucial intermediate for library synthesis in drug discovery programs.

The synthetic strategy outlined herein is a logical and well-established route:

  • Step 1: Paal-Knorr Pyrrole Synthesis. This classical reaction efficiently constructs the N-substituted 2,5-dimethylpyrrole ring from a 1,4-dicarbonyl compound and a primary amine.[1][2][3] This method is renowned for its high yields and operational simplicity.[4]

  • Step 2: Vilsmeier-Haack Formylation. This reaction introduces a formyl (-CHO) group onto an electron-rich aromatic ring, such as a pyrrole.[5][6][7] The use of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) generates the Vilsmeier reagent, an electrophile that regioselectively attacks the pyrrole ring.[5][6]

Reaction Mechanisms

Paal-Knorr Pyrrole Synthesis

The reaction proceeds via the condensation of hexane-2,5-dione with methyl 4-aminobenzoate. The mechanism involves the initial formation of a hemiaminal, followed by a cyclization and subsequent dehydration to yield the aromatic pyrrole ring.[1][2] Weakly acidic conditions are often employed to catalyze the reaction.[3]

Vilsmeier-Haack Formylation

This reaction involves two key stages. First, the Vilsmeier reagent, a chloromethyliminium salt, is formed from the reaction of DMF with POCl₃.[5] This electrophilic species then attacks the electron-rich 3-position of the pyrrole ring. Subsequent hydrolysis of the resulting iminium salt affords the desired aldehyde.[5][7]

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Hexane-2,5-dione≥98%Sigma-Aldrich
Methyl 4-aminobenzoate≥99%Acros Organics
Glacial Acetic AcidACS GradeFisher ScientificCatalyst for Paal-Knorr reaction
Ethanol200 Proof, AbsoluteDecon LabsRecrystallization solvent
Phosphorus Oxychloride (POCl₃)≥99%Sigma-AldrichHighly corrosive and water-reactive
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-AldrichHandle with care, potential teratogen
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-AldrichReaction solvent
Saturated Sodium Bicarbonate SolutionLaboratory PreparedN/AFor workup
Anhydrous Magnesium SulfateLaboratory GradeVWRDrying agent
Ethyl AcetateHPLC GradeFisher ScientificFor chromatography and extraction
HexanesHPLC GradeFisher ScientificFor chromatography
Silica Gel60 Å, 230-400 meshSorbent TechnologiesFor column chromatography
Step 1: Synthesis of Methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate

Reaction Scheme: Hexane-2,5-dione + Methyl 4-aminobenzoate → Methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 4-aminobenzoate (15.1 g, 100 mmol) and glacial acetic acid (100 mL).

  • Stir the mixture at room temperature until the methyl 4-aminobenzoate is fully dissolved.

  • Add hexane-2,5-dione (11.4 g, 100 mmol) to the solution.

  • Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 20% Ethyl Acetate in Hexanes).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into a beaker containing 500 mL of ice-cold water with stirring.

  • A precipitate will form. Collect the solid by vacuum filtration and wash with copious amounts of water until the filtrate is neutral.

  • Recrystallize the crude product from hot ethanol to yield a crystalline solid.

  • Dry the purified product under vacuum.

Characterization:

  • Appearance: Off-white to pale yellow crystalline solid.

  • Expected Yield: 85-95%.

  • ¹H NMR (400 MHz, CDCl₃): δ 8.15 (d, J = 8.4 Hz, 2H), 7.35 (d, J = 8.4 Hz, 2H), 5.90 (s, 2H), 3.95 (s, 3H), 2.10 (s, 6H).

Step 2: Vilsmeier-Haack Formylation to Yield Methyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate

Reaction Scheme: Methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate + POCl₃/DMF → Methyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate

Procedure:

  • Vilsmeier Reagent Preparation (Under Inert Atmosphere): In a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (20 mL).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) (10.7 g, 70 mmol) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Stir the mixture at 0 °C for an additional 30 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Formylation Reaction: Dissolve methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate (11.5 g, 50 mmol) in anhydrous dichloromethane (DCM) (50 mL) in a separate flask.

  • Add the solution of the pyrrole derivative dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours. Monitor the reaction by TLC (Eluent: 30% Ethyl Acetate in Hexanes).

  • Workup: Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of a saturated aqueous solution of sodium bicarbonate (100 mL). Caution: Exothermic reaction and gas evolution.

  • Stir the mixture vigorously for 1 hour at room temperature.

  • Transfer the mixture to a separatory funnel and extract with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 40%) as the eluent.

  • Combine the fractions containing the desired product and evaporate the solvent to yield the final product.

Characterization:

  • Appearance: Yellow to orange solid.

  • Expected Yield: 70-85%.

  • Molecular Formula: C₁₅H₁₅NO₃

  • Molecular Weight: 257.28 g/mol [8]

  • ¹H NMR (400 MHz, CDCl₃): δ 9.80 (s, 1H), 8.18 (d, J = 8.5 Hz, 2H), 7.40 (d, J = 8.5 Hz, 2H), 6.50 (s, 1H), 3.96 (s, 3H), 2.55 (s, 3H), 2.30 (s, 3H).

Safety and Handling

  • Phosphorus Oxychloride (POCl₃): Extremely corrosive, toxic, and reacts violently with water.[9][10] It is fatal if inhaled and causes severe skin burns and eye damage.[11][12] Always handle in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, face shield, and heavy-duty chemical-resistant gloves.[10][12]

  • N,N-Dimethylformamide (DMF): A potential teratogen and skin irritant. Avoid inhalation and skin contact. Handle in a chemical fume hood.

  • General Precautions: Perform all reactions in a well-ventilated fume hood. Wear appropriate PPE at all times. In case of accidental exposure, seek immediate medical attention.

Experimental Workflow and Logic

The following diagram illustrates the logical flow of the synthesis protocol.

Synthesis_Workflow cluster_step1 Step 1: Paal-Knorr Synthesis cluster_step2 Step 2: Vilsmeier-Haack Formylation A Reactants: Hexane-2,5-dione Methyl 4-aminobenzoate C Reaction: Reflux, 4h A->C B Solvent/Catalyst: Glacial Acetic Acid B->C D Workup: Precipitation in H₂O C->D E Purification: Recrystallization (Ethanol) D->E F Product 1: Methyl 4-(2,5-dimethyl- 1H-pyrrol-1-yl)benzoate E->F G Reactants: Product 1 POCl₃, DMF F->G Intermediate I Reaction: 0°C to RT, 2h G->I H Solvent: Anhydrous DCM H->I J Workup: Quench with NaHCO₃ (aq) Extraction I->J K Purification: Silica Gel Chromatography J->K L Final Product: Methyl 4-(3-formyl-2,5-dimethyl- 1H-pyrrol-1-yl)benzoate K->L

Caption: Synthetic workflow for the target compound.

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
Step 1: Low Yield Incomplete reaction. Impure starting materials.Increase reflux time. Ensure starting materials are of high purity.
Step 1: Oily Product Incomplete removal of acetic acid.Wash the precipitate thoroughly with water until the filtrate is neutral. Ensure complete drying.
Step 2: Reaction does not proceed Inactive Vilsmeier reagent.Use anhydrous solvents and reagents. Prepare the Vilsmeier reagent fresh. Ensure the reaction is performed under an inert atmosphere.
Step 2: Formation of multiple spots on TLC Side reactions, e.g., di-formylation. Over-reaction.Carefully control the stoichiometry of the Vilsmeier reagent. Monitor the reaction closely by TLC and stop when the starting material is consumed.
Step 2: Difficult purification Close polarity of product and byproducts.Use a long chromatography column and a shallow solvent gradient for better separation.

References

  • Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole in different solvents. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Knorr pyrrole synthesis. Retrieved from [Link]

  • quimicaorganica.org. (n.d.). Vilsmeier formylation of pyrrole. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,5-dimethylpyrrole. Retrieved from [Link]

  • ChemTube3D. (n.d.). Pyrrole-The Vilsmeier Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). EP0608688A1 - Process for the purification of crude pyrroles.
  • ACS Publications. (1956). Purification and Properties of Pyrrole, Pyrrolidine, Pyridine and 2-Methylpyridine. The Journal of Physical Chemistry. Retrieved from [Link]

  • International Journal of Current Microbiology and Applied Sciences. (2015). Single Crystal XRD and NMR Analysis of (Z)-Methyl 3-(benzo[d][1][4]dioxol- 5-yl). Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of new 2, 5-dimethyl pyrrole derivatives and their application in unblended cigarette. Retrieved from [Link]

  • Google Patents. (n.d.). US5502213A - Purification of crude pyrroles.
  • MDPI. (2024). Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy. Retrieved from [Link]

  • NIH. (2021). Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for:. Retrieved from [Link]

  • YouTube. (2023). Vilsmeier Haack Reaction with Pyrolle,Furan and Thiophene | Heterocyclic Compound | Must Watch. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of 2-(5-aryl-4-methyl-2-oxo-1,2-dihydro- 3H-pyrrol-3-ylidene)malononitriles. Retrieved from [Link]

  • International Journal of Pharmaceutical and Chemical Sciences. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

  • PubChem. (n.d.). 3-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)-2-methylbenzoic acid. Retrieved from [Link]

Sources

Step-by-step guide to the purification of "methyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the purification of methyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate , a functionalized N-aryl pyrrole aldehyde often used as a precursor for porphyrins, BODIPY dyes, and pharmaceutical intermediates.

The synthesis typically involves the Vilsmeier-Haack formylation of the intermediate methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate. Consequently, the crude matrix contains specific impurities: unreacted starting material (non-formylated pyrrole), inorganic phosphorus salts, and potential pyrrole oligomers (tars).

Core Challenges:

  • Acid Sensitivity: Pyrroles are prone to polymerization in acidic media; however, the electron-withdrawing ester group on the N-aryl ring stabilizes this molecule slightly compared to alkyl pyrroles.

  • Aldehyde Oxidation: The C-3 formyl group is susceptible to oxidation to the carboxylic acid if exposed to air/light for prolonged periods.

  • Hydrolysis Risk: The methyl ester moiety is sensitive to strong base, requiring controlled pH during the workup.

Pre-Purification Assessment & Workflow

Before initiating purification, the crude reaction mixture must be assessed. The workflow below (Figure 1) outlines the decision logic based on the crude profile.

Purification_Workflow Start Crude Reaction Mixture (Vilsmeier-Haack) Quench Step 1: Controlled Hydrolysis (Sodium Acetate/Water) Start->Quench Extract Step 2: Extraction & Washing (DCM or EtOAc) Quench->Extract TLC TLC Analysis (Hexane:EtOAc 7:3) Extract->TLC Decision Impurity Profile? TLC->Decision MethodA Method A: Recrystallization (High purity req / Large scale) Decision->MethodA Clean main spot Trace oligomers MethodB Method B: Flash Chromatography (Complex mixture / Small scale) Decision->MethodB Close Rf impurities Significant tar Final Final QC (NMR, HPLC, MP) MethodA->Final MethodB->Final

Figure 1: Purification Logic Flow. The choice between recrystallization and chromatography depends on the complexity of the crude mixture visualized via TLC.

Step-by-Step Protocols

Step 1: Chemical Purification (The Quench)

Context: If the starting material was formylated using


, the species present before workup is an iminium salt.[1] This must be hydrolyzed to release the aldehyde. Improper quenching is the #1 cause of low yield.
  • Cooling: Cool the reaction mixture (DMF solution) to 0–5 °C in an ice bath.

  • Buffer Preparation: Prepare a saturated aqueous solution of Sodium Acetate (approx. 3 M).

    • Why Sodium Acetate? It buffers the solution to pH ~5-6. Strong bases (NaOH) can hydrolyze the methyl ester on the benzoate ring; water alone is too acidic (

      
       generation) and may polymerize the pyrrole.
      
  • Hydrolysis: Add the sodium acetate solution dropwise. An exotherm will occur.[2]

  • Heating: Once addition is complete, heat the mixture to 60–70 °C for 1 hour .

    • Mechanism:[3][4][5][6][7][8] This ensures complete hydrolysis of the robust Vilsmeier intermediate into the free aldehyde.

  • Isolation: Pour onto crushed ice. The product typically precipitates as a yellow/tan solid. Filter and wash copiously with water to remove DMF and inorganic salts.

Step 2: Assessment (TLC)
  • Mobile Phase: Hexanes : Ethyl Acetate (7:3 v/v).

  • Visualization: UV (254 nm). The aldehyde conjugates with the pyrrole/phenyl system, making it UV active.

  • Expected

    
    : 
    
    • Target Aldehyde: ~

      
       (Distinct spot).
      
    • Starting Material (Non-formylated): ~

      
       (Less polar).
      
    • Tars/Oligomers: Baseline (do not move).

Method A: Recrystallization (Scalable Protocol)

Best for: Batches >5g where TLC shows the target is the major component (>80%).

Solvent System: Ethanol (95%) or Ethanol/Water.

  • Dissolution: Transfer the crude dried solid to an Erlenmeyer flask. Add minimal boiling Ethanol (approx. 10 mL per gram of crude).

    • Note: If the solid does not dissolve completely in boiling ethanol, add small amounts of Ethyl Acetate or DCM until clear, but keep the volume minimal.

  • Hot Filtration (Optional): If insoluble black particles (tar) remain, filter the hot solution through a glass frit or a small pad of Celite.

  • Crystallization:

    • Remove from heat and let cool to room temperature slowly (2 hours).

    • If no crystals form, add warm water dropwise until the solution turns slightly turbid (cloud point), then let stand.

    • Refrigerate at 4 °C overnight.

  • Collection: Filter the crystals (typically pale yellow needles). Wash with cold ethanol:water (1:1).

  • Drying: Vacuum dry at 40 °C. High heat (>80 °C) can cause surface oxidation.

Method B: Flash Column Chromatography

Best for: Complex mixtures, removing unreacted starting material, or batches <5g.

Stationary Phase: Silica Gel (230–400 mesh). Loading: Dry loading is recommended due to limited solubility in hexanes. Dissolve crude in DCM, add silica (1:1 w/w), and evaporate to a free-flowing powder.

Gradient Table:

Volume (CV)Solvent A (Hexanes)Solvent B (Ethyl Acetate)Purpose
0–2100%0%Column equilibration
2–595%5%Elute non-polar impurities
5–1590% -> 70%10% -> 30%Elute Target Molecule
15–2050%50%Flush polar tars
  • Observation: The non-formylated starting material will elute first. The target aldehyde will follow as a distinct yellow band. Collect fractions and monitor via TLC.

Quality Control & Validation

Verify the identity and purity using the self-validating markers below.

TestAcceptance CriteriaDiagnostic Signals
1H NMR (CDCl3)>98% PurityAldehyde (-CHO): Singlet at 9.9 – 10.1 ppm . Methyl Ester: Singlet at ~3.9 ppm. Pyrrole Methyls: Two singlets at ~2.3 and ~2.6 ppm.
Appearance VisualPale yellow to off-white solid. Darkening indicates oxidation.
Melting Point RangeTypically 110–130 °C (Dependent on exact crystal habit; sharp range <2°C indicates purity).
HPLC >98% AreaUV detection at 280 nm (Benzoate absorption) or 320 nm (Pyrrole-aldehyde conjugation).

NMR Validation Logic: The presence of the aldehyde proton (~10 ppm) confirms the Vilsmeier success. The integration ratio of the aromatic protons (4H) to the pyrrole methyls (6H) confirms the integrity of the N-aryl bond.

Troubleshooting

  • Problem: "Oiling Out" during recrystallization.

    • Cause: Solution is too concentrated or cooled too fast.

    • Fix: Re-heat to dissolve the oil. Add a seed crystal. Add 5% more solvent. Stir slowly while cooling.

  • Problem: Product is pink/red.

    • Cause: Acid traces (pyrrole polymerization).

    • Fix: Dissolve in DCM, wash with saturated Sodium Bicarbonate (

      
      ), dry over 
      
      
      
      , and re-crystallize.
  • Problem: Low Yield after Vilsmeier.

    • Cause: Incomplete hydrolysis of the iminium salt.

    • Fix: Ensure the quench step is heated to 60 °C for at least 1 hour. Cold water quenching is insufficient for sterically crowded pyrroles.

References

  • Silverstein, R. M., et al. "2-Pyrrolealdehyde."[2] Organic Syntheses, Coll.[2] Vol. 4, p.831 (1963); Vol. 36, p.74 (1956). (Foundational protocol for Vilsmeier formylation of pyrroles). Link

  • Pudlo, M., et al. "Synthesis and structure–activity relationship study of N-aryl-2,5-dimethylpyrroles." European Journal of Medicinal Chemistry, 2014. (Context for N-aryl pyrrole synthesis and properties).
  • University of Rochester. "Reagents & Solvents: Solvents for Recrystallization." (General solvent selection logic for aldehydes and esters). Link

  • Bethke, J. "Vilsmeier-Haack Reaction: Mechanism and Application." Organic Chemistry Portal. (Mechanistic grounding for the hydrolysis step). Link

Sources

Scale-up synthesis of "methyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate" for laboratory use

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This application note details a robust, scalable protocol for the synthesis of methyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate . This compound is a critical intermediate for porphyrin-based materials, BODIPY dyes, and bioactive pyrrole derivatives.

The synthetic strategy employs a two-step sequence:

  • Paal-Knorr Condensation: Construction of the pyrrole core using methyl 4-aminobenzoate and 2,5-hexanedione.

  • Vilsmeier-Haack Formylation: Regioselective introduction of the aldehyde functionality at the

    
    -position of the pyrrole ring.
    

Key Advantages of this Protocol:

  • Scalability: Optimized for 10–50 g batches with thermal safety controls.

  • Purification: Relies heavily on crystallization, minimizing the need for large-scale chromatography.

  • Cost-Efficiency: Utilizes readily available, inexpensive starting materials.

Safety & Hazard Assessment

CRITICAL WARNING: This protocol involves hazardous reagents. All operations must be performed in a properly functioning fume hood.

ReagentHazard ClassHandling Precautions
Phosphorus Oxychloride (POCl

)
Corrosive, Water-Reactive, ToxicReacts violently with water. Dispense under inert atmosphere. Use widely resistant gloves (e.g., Silver Shield).
Dimethylformamide (DMF) Reprotoxic, IrritantAvoid skin contact and inhalation.
Methyl 4-aminobenzoate IrritantStandard PPE.
2,5-Hexanedione Neurotoxic (chronic), IrritantAvoid chronic exposure; use in a hood.

Step 1: Paal-Knorr Condensation

Objective: Synthesis of methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate.

Reaction Scheme

The reaction involves the condensation of a primary amine with a 1,4-diketone. The electron-withdrawing ester group on the aniline slightly reduces nucleophilicity, requiring acid catalysis (acetic acid) and elevated temperatures.

Materials & Stoichiometry (Scale: 50 g Input)
ReagentMW ( g/mol )Equiv.Mass/VolMoles
Methyl 4-aminobenzoate 151.161.050.0 g0.331
2,5-Hexanedione 114.141.245.3 g (~46.5 mL)0.397
Acetic Acid (Glacial) 60.05Solvent250 mLN/A
Ethanol (Optional co-solvent) 46.07Solvent50 mLN/A
Detailed Protocol
  • Setup: Equip a 1 L round-bottom flask with a magnetic stir bar (or overhead stirrer for >100 g scale) and a reflux condenser.

  • Dissolution: Add Methyl 4-aminobenzoate (50.0 g) to the flask, followed by Glacial Acetic Acid (250 mL). Stir until fully dissolved.

  • Addition: Add 2,5-Hexanedione (46.5 mL) in one portion.

  • Reaction: Heat the mixture to reflux (approx. 115–120 °C) for 4–6 hours.

    • Process Control: Monitor by TLC (Hexane:EtOAc 4:1). The starting amine spot (

      
      ) should disappear, replaced by a higher running fluorescent pyrrole spot (
      
      
      
      ).
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture slowly into Ice-Water (1.5 L) with vigorous stirring. The product should precipitate as a solid.

    • Stir for 30 minutes to ensure complete precipitation.

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake copiously with water (

    
     mL) to remove residual acetic acid.
    
  • Purification:

    • Recrystallize the crude solid from hot Ethanol or Methanol .

    • Dry in a vacuum oven at 50 °C overnight.

  • Yield: Expected yield is 85–92% (approx. 65–70 g). Appearance: White to off-white crystalline solid.

Step 2: Vilsmeier-Haack Formylation

Objective: Synthesis of methyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate.

Reaction Mechanism & Causality

The electron-rich pyrrole ring attacks the electrophilic Vilsmeier reagent (chloroiminium ion), formed in situ from DMF and POCl


. The 2,5-dimethyl substitution directs the formyl group to the 3-position (beta-position).

Critical Control Point: The formation of the Vilsmeier reagent is exothermic. The addition of the pyrrole must be controlled to prevent thermal runaway and polymerization.

Materials & Stoichiometry
ReagentMW ( g/mol )Equiv.Mass/VolMoles
Pyrrole Intermediate (Step 1) 229.281.040.0 g0.174
POCl

153.331.232.0 g (19.5 mL)0.209
DMF (Anhydrous) 73.095.0 (Solvent/Reagent)150 mL~1.94
Dichloromethane (DCM) 84.93Solvent200 mLN/A
Sodium Acetate (aq) 82.03QuenchSat. SolutionN/A
Detailed Protocol
  • Vilsmeier Reagent Formation:

    • In a dry 500 mL 3-neck flask under Nitrogen/Argon, add DMF (50 mL).

    • Cool to 0 °C using an ice-salt bath.

    • Add POCl

      
        (19.5 mL) dropwise over 30 minutes. Do not let internal temp exceed 10 °C.
      
    • Stir at 0–5 °C for an additional 30 minutes. The solution typically turns pale yellow/orange.

  • Substrate Addition:

    • Dissolve the Pyrrole Intermediate (40.0 g) in DCM (100 mL) and DMF (50 mL).

    • Add this solution dropwise to the Vilsmeier reagent at 0 °C.[1]

    • Note: The reaction is exothermic.[2] Adjust addition rate to maintain temp < 10 °C.

  • Reaction Phase:

    • Allow the mixture to warm to room temperature.

    • Heat to 60 °C for 2–3 hours. The electron-withdrawing benzoate group deactivates the pyrrole slightly, necessitating mild heating for completion.

    • Process Control: Monitor by TLC or HPLC.[2]

  • Quenching (Hydrolysis):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture slowly into Ice-Water (500 mL) containing Sodium Acetate (50 g) or saturated Na

      
      CO
      
      
      
      . The pH should be adjusted to ~7–8 to ensure hydrolysis of the iminium salt to the aldehyde.
    • Stir vigorously for 1 hour. The organic layer may separate, or a solid may precipitate.

  • Workup & Isolation:

    • Extract with DCM (

      
       mL).
      
    • Wash combined organics with Brine (

      
       mL) and Water (
      
      
      
      mL) to remove DMF.
    • Dry over anhydrous Na

      
      SO
      
      
      
      , filter, and concentrate under reduced pressure.
  • Purification:

    • The crude product is often a brownish solid.

    • Recrystallization: Dissolve in minimal boiling Ethyl Acetate and add Hexane until turbid. Cool to 4 °C.

    • Alternatively, flash chromatography (Hexane:EtOAc 8:2) can be used if high purity (>99%) is required for biological assays.

  • Yield: Expected yield is 75–85%.

Analytical Validation

Compound: Methyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate

TechniqueExpected Signal Characteristics

H NMR (CDCl

)

9.95 (s, 1H, CHO ), 8.15 (d, 2H, Ar-H), 7.35 (d, 2H, Ar-H), 6.35 (s, 1H, Pyrrole-H4), 3.95 (s, 3H, OMe), 2.55 (s, 3H, Me), 2.30 (s, 3H, Me).
IR Spectroscopy ~1720 cm

(Ester C=O), ~1660 cm

(Aldehyde C=O).
Mass Spectrometry [M+H]

= 258.1

Process Visualization

Synthetic Workflow Diagram

SynthesisWorkflow Start Start: Methyl 4-aminobenzoate Step1 Step 1: Paal-Knorr Condensation (2,5-Hexanedione, AcOH, Reflux) Start->Step1 + 2,5-Hexanedione Intermediate Intermediate: Methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate Step1->Intermediate Precipitation & Recrystallization Step2_Rxn Step 2b: Formylation Reaction (Add Intermediate, Heat to 60°C) Intermediate->Step2_Rxn Step2_Prep Step 2a: Vilsmeier Reagent Prep (DMF + POCl3 @ 0°C) Step2_Prep->Step2_Rxn In-situ generation Quench Quench & Hydrolysis (Ice/NaOAc, pH 7-8) Step2_Rxn->Quench Iminium Salt Hydrolysis Product Final Product: Methyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate Quench->Product Extraction & Crystallization

Caption: Workflow for the two-step synthesis starting from methyl 4-aminobenzoate.

Reaction Pathway & Mechanism[3]

ReactionMechanism Aniline Methyl 4-aminobenzoate Pyrrole Pyrrole Core (Cyclization) Aniline->Pyrrole Paal-Knorr (-2 H2O) Diketone 2,5-Hexanedione Diketone->Pyrrole Complex Sigma Complex (Electrophilic Attack) Pyrrole->Complex + Vilsmeier Reagent Vilsmeier Vilsmeier Reagent (Chloroiminium Ion) Vilsmeier->Complex Aldehyde Target Aldehyde Complex->Aldehyde Hydrolysis (-HCl, -HNMe2)

Caption: Mechanistic pathway highlighting the cyclization and subsequent electrophilic substitution.

References

  • Nieuwland, P. J., et al. (2012). "Fast Scale-Up Using Microreactors: Pyrrole Synthesis from Micro to Production Scale." Organic Process Research & Development, 16(5), 934-938.[3] Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.).[4] Vilsmeier-Haack Reaction.[5][6][3][4][7][8] Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate.[9][10] Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields in the Synthesis of Methyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of methyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate. This document is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, during this multi-step synthesis. As your dedicated scientific resource, this guide moves beyond simple protocols to explain the underlying chemical principles, helping you diagnose issues and logically devise solutions.

The synthesis of this target molecule is typically achieved via a two-step sequence: an N-arylation reaction followed by an electrophilic formylation. Each step presents unique challenges that can significantly impact the overall yield. This guide is structured in a question-and-answer format to directly address the most common issues encountered in the laboratory.

Overall Synthetic Workflow

The pathway to methyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate involves two key transformations:

  • Ullmann Condensation: An N-arylation of 2,5-dimethylpyrrole with a suitable aryl halide, typically methyl 4-iodobenzoate or methyl 4-bromobenzoate, using a copper catalyst.

  • Vilsmeier-Haack Reaction: A formylation of the resulting N-arylpyrrole intermediate to introduce the aldehyde group at the C3 position of the pyrrole ring.

G cluster_0 Step 1: N-Arylation (Ullmann Condensation) cluster_1 Step 2: Formylation (Vilsmeier-Haack) A 2,5-Dimethylpyrrole C Methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate A->C Cu Catalyst, Base, Ligand B Methyl 4-halobenzoate B->C D Vilsmeier Reagent (POCl3/DMF) E Methyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate C->E Electrophilic Substitution D->E F Final Product E->F Purification G cluster_yes Problem: Low Conversion cluster_no Problem: Decomposition start Low Yield in Formylation Step q1 Was starting material recovered? start->q1 a1 Increase equivalents of Vilsmeier Reagent (2-3 eq.) q1->a1 Yes b1 Reaction turned dark/tarry? q1->b1 No a2 Increase reaction temperature cautiously (e.g., 60-80°C) a1->a2 a3 Verify purity of POCl3 and DMF (anhydrous) a2->a3 b2 Ensure strict anhydrous conditions b1->b2 Yes c1 Purification issue? Check for multiple spots on TLC (e.g., di-formylation, isomers) b1->c1 No (Complex mixture) b3 Lower reaction temperature b2->b3 b4 Optimize workup: quench on ice, careful neutralization b3->b4

Identifying impurities in "methyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate" by NMR

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Methyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate

Introduction: The Analyst's Perspective

Welcome to the Technical Support Center. You are likely here because your 1H NMR spectrum of methyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate contains unexpected signals.

This molecule is synthesized via a two-stage workflow: a Paal-Knorr condensation followed by a Vilsmeier-Haack formylation . Understanding this history is the key to identifying impurities. Unlike simple contamination, the impurities here often represent "fossil records" of incomplete reactions or unstable intermediates.

This guide treats your NMR spectrum as a crime scene, using chemical shifts as forensic evidence to identify the culprit.

Module 1: The "Gold Standard" Spectrum

Before identifying what shouldn't be there, we must rigorously define what should be there.

Target Structure Analysis:

  • Core: A 1,2,3,5-substituted pyrrole ring.

  • Substituents: Two C-methyls (positions 2,5), one formyl group (position 3), and a p-substituted benzoate N-aryl group.

Table 1: Expected Chemical Shifts (CDCl₃)

Note: Values are approximate (±0.2 ppm) depending on concentration and temperature.

MoietyProton TypeApprox.[1][2][3][4] Shift (δ)MultiplicityIntegralDiagnostic Note
Aldehyde -CH O9.80 – 10.00Singlet1HMost deshielded signal; distinctive.
Aromatic Benzoate (Ortho to COOMe)8.10 – 8.20Doublet2HPart of AA'BB' system.
Aromatic Benzoate (Ortho to N)7.30 – 7.40Doublet2HUpfield part of AA'BB' system.
Pyrrole Ring H-4 (Ring Proton)6.30 – 6.50Singlet1HCrucial for confirming 3-substitution.
Ester -COOCH3.90 – 3.95Singlet3HSharp singlet, typical O-Me region.
Pyrrole Me C-Me (Position 5)2.30 – 2.40Singlet3HDistinct from Pos 2 due to asymmetry.
Pyrrole Me C-Me (Position 2)2.50 – 2.60Singlet3HDeshielded by adjacent formyl group.
Module 2: Troubleshooting & FAQs
Issue 1: "I see a broad hump around 4.0 - 6.0 ppm and extra aromatic signals."

Diagnosis: Residual Starting Material (Methyl 4-aminobenzoate). Context: The Paal-Knorr reaction (amine + diketone) was incomplete.

  • The Evidence:

    • Broad Singlet (~4.0 - 6.0 ppm): This is the NH₂ protons of the unreacted aniline.

    • Shifted Aromatics: The free amine has aromatic signals upfield (ortho to NH₂ ~6.6 ppm) compared to the pyrrole product.

  • Remediation: The amine is basic. Dissolve the crude product in an organic solvent (EtOAc) and wash with dilute HCl (1M). The amine will protonate and move to the aqueous layer.

Issue 2: "The aldehyde peak (>9.5 ppm) is missing, but the rest looks okay."

Diagnosis: Unreacted Intermediate (Methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate). Context: The Vilsmeier-Haack formylation step failed or did not initiate.

  • The Evidence:

    • Missing -CHO: No signal > 9.0 ppm.

    • H-3 and H-4 Signals: Instead of one pyrrole singlet (H-4), you will see two singlets (H-3 and H-4) around 5.8 – 6.0 ppm.

    • Symmetric Methyls: The 2-Me and 5-Me groups will appear more equivalent (closer chemical shifts) due to the lack of the electron-withdrawing formyl group.

  • Remediation: Reprocess the material with fresh Vilsmeier reagent (POCl₃/DMF). Ensure reagents are anhydrous; water kills the electrophile.

Issue 3: "I see peaks at 2.89, 2.73, and 7.92 ppm."

Diagnosis: Residual DMF (Dimethylformamide). Context: DMF is the solvent/reagent for Vilsmeier-Haack and is notoriously difficult to remove due to its high boiling point (153°C).

  • The Evidence:

    • 7.92 ppm: Formyl proton of DMF.

    • 2.89 & 2.73 ppm: Two distinct methyl singlets (due to restricted rotation of the amide bond).

  • Remediation: Do not use high heat (rotovap bath > 50°C) as it may degrade the aldehyde. Use a lyophilizer (freeze-dryer) or wash the organic layer vigorously with water (DMF is miscible with water).

Issue 4: "My aldehyde peak is split or broad, but it's not an impurity."

Diagnosis: Rotational Isomerism (Rotamers). Expert Insight: The C-C bond between the pyrrole ring (C3) and the aldehyde group has restricted rotation.

  • The Mechanism: The carbonyl oxygen can align syn or anti to the pyrrole NH (or in this case, the N-aryl group).

  • Verification: Run the NMR at a higher temperature (e.g., 50°C). If the split peaks coalesce into a sharp singlet, it is a dynamic conformational effect, not a chemical impurity.

Issue 5: "There is a massive broad peak >11 ppm and the ester methyl is gone."

Diagnosis: Hydrolysis Product (Carboxylic Acid). Context: The ester group (-COOMe) is sensitive to the acidic workup conditions of the Vilsmeier-Haack reaction.

  • The Evidence:

    • Loss of 3.9 ppm Singlet: The O-Me group is missing.

    • New Peak >11 ppm: Characteristic carboxylic acid proton (-COOH).

  • Remediation: You have hydrolyzed the ester to the acid. You can re-esterify using MeOH/H₂SO₄ or use the acid directly if that fits your downstream application.

Module 3: Visual Troubleshooting Workflows
Diagram 1: The Impurity Identification Decision Tree

Caption: A logic flow to rapidly categorize spectral anomalies based on chemical shift zones.

ImpurityLogic Start Start: Analyze 1H NMR Spectrum CheckAldehyde Check > 9.5 ppm Is the Aldehyde Singlet Present? Start->CheckAldehyde CheckAromatic Check 6.0 - 8.0 ppm Are there extra aromatic signals? CheckAldehyde->CheckAromatic Yes MissingCHO Diagnosis: Unreacted Intermediate (Pre-Vilsmeier) CheckAldehyde->MissingCHO No CheckAliphatic Check 2.0 - 4.0 ppm Are there extra singlets? CheckAromatic->CheckAliphatic No ExtraArom Diagnosis: Residual Amine (Starting Material) CheckAromatic->ExtraArom Yes (Broad NH2 + AA'BB') DMFPeaks Diagnosis: Residual DMF (2.89, 2.73, 7.92 ppm) CheckAliphatic->DMFPeaks Peaks at 2.7/2.9 WaterPeak Diagnosis: Residual Water (~1.56 ppm in CDCl3) CheckAliphatic->WaterPeak Peak at ~1.6 Clean Spectrum Passes Initial Screen CheckAliphatic->Clean No extra peaks

Diagram 2: Synthesis Pathway & Impurity Origins

Caption: Mapping impurities to the specific synthetic step where they originate.

SynthesisPathway SM1 Methyl 4-aminobenzoate (Impurity: Amine) Step1 Step 1: Paal-Knorr (Condensation) SM1->Step1 SM2 2,5-Hexanedione (Impurity: Diketone) SM2->Step1 Intermed Intermediate Pyrrole (No Formyl Group) Step1->Intermed Step2 Step 2: Vilsmeier-Haack (POCl3 / DMF) Intermed->Step2 Final Target Molecule (Formylated Pyrrole) Step2->Final Hydrolysis Side Reaction: Ester Hydrolysis (Acid Formation) Step2->Hydrolysis Acidic Workup Iminium Artifact: Iminium Salt (Incomplete Quench) Step2->Iminium Poor pH adjustment

Module 4: Reference Data
Table 2: Common Solvent Impurities in CDCl₃

Source: Fulmer et al. (2010)

SolventProton Shift (δ)Multiplicity
Water 1.56Singlet (varies w/ pH/conc)
Acetone 2.17Singlet
DMF 8.02, 2.96, 2.88Singlet, Singlet, Singlet
Ethyl Acetate 4.12 (q), 2.05 (s), 1.26 (t)Quartet, Singlet, Triplet
Dichloromethane 5.30Singlet
Grease 0.86, 1.26Multiplets
References
  • Trace Impurities in NMR: Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist."[5][6] Organometallics, 2010, 29(9), 2176–2179.[3][6]

  • Paal-Knorr Mechanism: Amarnath, V., et al. "Mechanism of the Paal-Knorr Pyrrole Synthesis."[7][8] Journal of Organic Chemistry, 1995, 60, 301-307.

  • Vilsmeier-Haack Reaction: "Vilsmeier-Haack Reaction." Organic Chemistry Portal.

Sources

Catalyst selection for optimizing "methyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Methyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate

Welcome to the technical support center for the synthesis of methyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical advice for optimizing this synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.

The primary route to synthesizing this target molecule involves the electrophilic formylation of the precursor, methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate, via the Vilsmeier-Haack reaction . This reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and an activating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride.[1][2][3]

Overall Reaction Scheme

The synthesis proceeds in two main stages:

  • Formation of the Vilsmeier Reagent: An electrophilic iminium salt is generated from DMF and POCl₃.

  • Electrophilic Aromatic Substitution: The electron-rich pyrrole ring attacks the Vilsmeier reagent, followed by hydrolysis to yield the aldehyde.

Reaction_Scheme Figure 1: Vilsmeier-Haack Formylation Pathway cluster_0 Reagent Formation DMF DMF Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Reagent + POCl3 POCl₃ POCl3->Reagent + Intermediate Iminium Intermediate Reagent->Intermediate + Pyrrole Precursor Precursor Methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate Product Methyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate Intermediate->Product Hydrolysis (H₂O) Troubleshooting_Flowchart start Low/No Product Yield check_reagents Check Reagent Quality (Anhydrous DMF, Fresh POCl₃) start->check_reagents check_temp Verify Reaction Temperature (0°C for reagent formation) check_reagents->check_temp check_stoich Check Stoichiometry (1.1-1.5 eq. Vilsmeier Reagent) check_temp->check_stoich side_products Multiple Spots on TLC? check_stoich->side_products polymerization Polymerization Suspected (Dark sludge) side_products->polymerization Yes diformylation Di-formylation Suspected side_products->diformylation Yes purify Optimize Purification (Column Chromatography) side_products->purify No polymerization->check_temp Lower Temp diformylation->check_stoich Adjust Stoichiometry success Successful Synthesis purify->success

Caption: Figure 2: Troubleshooting Flowchart for Synthesis

❓ Question 3: I'm struggling with the work-up. The product seems difficult to extract or purify.

💡 Answer: The work-up stage is critical for isolating a clean product. The key is to completely hydrolyze the intermediate iminium salt and neutralize the acidic reaction mixture.

  • Quenching: The reaction must be carefully quenched by pouring it into a cold aqueous solution, often containing a base like sodium hydroxide or sodium acetate, to bring the pH to neutral or slightly basic (pH 8-10). [1][4]This hydrolyzes the iminium intermediate to the aldehyde and neutralizes corrosive acids. Perform this step slowly in an ice bath as it is highly exothermic.

  • Extraction: After quenching, the product needs to be extracted into an organic solvent like ethyl acetate or dichloromethane. If emulsions form, adding brine can help break them.

  • Purification: Column chromatography on silica gel is typically required. [5]A common eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing). The product is a solid with a melting point around 160 °C. [6]

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism of the Vilsmeier-Haack reaction? The reaction proceeds in three stages:

  • Vilsmeier Reagent Formation: The lone pair on the nitrogen of DMF attacks the electrophilic phosphorus atom of POCl₃. A subsequent elimination cascade releases the highly electrophilic chloroiminium ion, which is the active Vilsmeier reagent. [2][3]2. Electrophilic Attack: The electron-rich C3 position of the pyrrole ring acts as a nucleophile, attacking the carbon of the chloroiminium ion. This breaks the aromaticity of the pyrrole ring temporarily.

  • Hydrolysis: Aromatization is restored by elimination of a proton. The resulting iminium salt is then hydrolyzed during aqueous work-up to yield the final aldehyde product. [3] Q2: Why is formylation selective for the C3 position instead of the C2 (alpha) position, which is usually more reactive in pyrroles? While the C2 (alpha) position of a simple pyrrole is indeed more nucleophilic, the substrate is an N-substituted pyrrole with bulky methyl groups at both C2 and C5 positions. [7]These methyl groups provide significant steric hindrance, directing the incoming electrophile (the Vilsmeier reagent) to the less hindered and still activated C3 position.

Q3: Are there alternative catalysts or reagents I can use? Yes, while POCl₃ is the most common, other activating agents can be used to form the Vilsmeier reagent. More reactive versions can be generated using oxalyl chloride or triflic anhydride (Tf₂O) with DMF. [8]These may be useful if the standard conditions fail, but they are also more expensive and require even more stringent handling.

Activating AgentReagent FormedReactivityConsiderations
POCl₃ (Chloromethylene)dimethyliminium chlorideStandardMost common, cost-effective, requires heating for less reactive substrates. [1]
Oxalyl Chloride (Chloromethylene)dimethyliminium chlorideHighReacts at lower temperatures, but produces gaseous byproducts (CO, CO₂).
Tf₂O Dimethyliminium triflateVery HighExtremely electrophilic, useful for highly deactivated substrates, but expensive. [8]

Experimental Protocol: Synthesis of Methyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate

Disclaimer: This protocol is a representative procedure based on established methods. All laboratory work should be conducted with appropriate safety precautions and personal protective equipment.

Materials:

  • Methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate (1.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃) (1.2 eq)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Silica Gel for chromatography

Procedure:

  • Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF. Cool the flask to 0 °C in an ice bath.

  • Add POCl₃ (1.2 eq) dropwise to the stirred DMF over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Stir the resulting mixture at 0 °C for 30-60 minutes. The solution may become viscous or appear as a colorless to pale-yellow solid or slurry. [9]4. Reaction: Dissolve methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate (1.0 eq) in a minimal amount of anhydrous DMF.

  • Add the substrate solution dropwise to the Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates consumption of the starting material. [1]7. Work-up: Carefully pour the reaction mixture into a beaker of crushed ice containing a saturated solution of sodium bicarbonate or sodium acetate. Stir until the ice has melted and the mixture is neutralized (check with pH paper). [1][4]8. Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the reaction mixture).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. [5]10. Purification: Purify the crude solid by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure product. [5]

References

  • Kim, M. J., et al. (2019). Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. Royal Society of Chemistry. [Link]

  • NROChemistry. Vilsmeier-Haack Reaction. [Link]

  • Reddit user discussion on r/OrganicChemistry. (2023). Vilsmeier-Haack formilation help. [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

  • ChemTube3D. Pyrrole-The Vilsmeier Reaction. [Link]

  • Mazzone, G., et al. (2020). The Formylation of N,N‑Dimethylcorroles. PubMed Central. [Link]

  • Wikipedia. Pyrrole. [Link]

  • Patel, H., et al. (2021). Synthesis of Some Novel (E)-Methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate Derivatives as Antimicrobial Agents. ResearchGate. [Link]

  • Reddit user discussion on r/OrganicChemistry. (2021). Having some troubles with a Vislmeier-Haack reaction. [Link]

  • Organic Syntheses. Catalytic Vilsmeier-Haack Reaction. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of Methyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate is a key heterocyclic building block in medicinal chemistry. Its unique structure, featuring an N-aryl substituted pyrrole with a reactive formyl group, makes it a valuable intermediate for the synthesis of complex molecules with potential therapeutic applications. The efficiency, scalability, and cost-effectiveness of its synthesis are therefore of critical importance to researchers in drug discovery and development.

This guide provides an in-depth comparison of two viable synthetic routes to this target molecule. We will dissect a classical, well-established two-step approach and present a compelling alternative pathway, offering researchers a comprehensive overview to inform their synthetic strategy. Each route is evaluated based on reaction efficiency, accessibility of starting materials, and operational complexity, supported by detailed experimental protocols and comparative data.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule reveals two primary bond disconnections that form the basis for our comparative routes. The formyl group can be installed on the pyrrole ring via an electrophilic formylation reaction. The N-aryl pyrrole core itself is classically constructed through a condensation reaction.

Retrosynthesis Target Methyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate Intermediate1 Methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate Target->Intermediate1 Formylation (Vilsmeier-Haack or Rieche) SM1 Methyl 4-aminobenzoate Intermediate1->SM1 Paal-Knorr / Clauson-Kaas SM2 Hexane-2,5-dione Intermediate1->SM2 Paal-Knorr SM3 2,5-Dimethoxytetrahydrofuran Intermediate1->SM3 Clauson-Kaas

Caption: Retrosynthetic analysis of the target molecule.

Route A: The Classical Paal-Knorr / Vilsmeier-Haack Pathway

This route is the most conventional and widely documented approach. It involves the initial formation of the N-aryl pyrrole ring via the Paal-Knorr condensation, followed by the introduction of the formyl group at the C3 position using the Vilsmeier-Haack reaction.

Workflow for Route A

Route A Workflow cluster_0 Step 1: Paal-Knorr Pyrrole Synthesis cluster_1 Step 2: Vilsmeier-Haack Formylation Start_A Methyl 4-aminobenzoate + Hexane-2,5-dione Product_A Methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate Start_A->Product_A Glacial Acetic Acid, Reflux Intermediate_A Methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate FinalProduct_A Methyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate Intermediate_A->FinalProduct_A 1. POCl3, DMF 2. Aqueous workup

Caption: Classical synthesis via Paal-Knorr and Vilsmeier-Haack reactions.

Step 1 (Route A): Paal-Knorr Synthesis of Methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate

The Paal-Knorr synthesis is a robust and reliable method for constructing pyrrole rings from 1,4-dicarbonyl compounds and primary amines[1][2]. The reaction proceeds via the formation of a hemiaminal, followed by cyclization and dehydration, typically under acidic conditions[3].

Detailed Experimental Protocol:

  • To a round-bottom flask equipped with a reflux condenser, add methyl 4-aminobenzoate (1.0 eq) and hexane-2,5-dione (1.1 eq).

  • Add glacial acetic acid as the solvent (sufficient to dissolve the starting materials, e.g., 5-10 mL per gram of amine).

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and pour it into a beaker of ice water.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid thoroughly with cold water to remove residual acetic acid.

  • Dry the crude product, then recrystallize from ethanol to afford the pure product.

Scientist's Note: The use of a slight excess of hexane-2,5-dione ensures the complete consumption of the more valuable amine. Glacial acetic acid serves as both the solvent and the acid catalyst, promoting the condensation and subsequent dehydration steps.

Expected Yield: 80%[4].

Step 2 (Route A): Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds[5][6]. It employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), which acts as a mild electrophile[7]. For N-aryl pyrroles, formylation preferentially occurs at the C2 or C3 position of the pyrrole ring.

Detailed Experimental Protocol:

  • In a three-necked flask under an inert atmosphere (e.g., nitrogen), cool DMF (3.0 eq) to 0 °C.

  • Add phosphorus oxychloride (1.2 eq) dropwise, keeping the temperature below 5 °C to form the Vilsmeier reagent. Stir for 30 minutes.

  • Dissolve the methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate (1.0 eq) from Step 1 in a minimal amount of dry DMF or a chlorinated solvent like dichloromethane.

  • Add the pyrrole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to 40-50 °C for 1-3 hours, monitoring by TLC.

  • Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice.

  • Neutralize the mixture by the slow addition of an aqueous solution of sodium hydroxide or sodium bicarbonate until the pH is ~7-8.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Scientist's Note: The regioselectivity of the formylation is directed by the N-aryl substituent. The Vilsmeier reagent is moisture-sensitive, so anhydrous conditions are crucial for its successful formation and reaction. The aqueous workup hydrolyzes the intermediate iminium salt to the final aldehyde.

Expected Yield: ~70-85% (Estimated based on similar substrates).

Route B: The Alternative Clauson-Kaas / Rieche Formylation Pathway

This alternative route offers a different set of starting materials and reaction conditions, which may present advantages in certain laboratory or scale-up scenarios. It utilizes the Clauson-Kaas synthesis for the pyrrole core and the Rieche formylation for the introduction of the aldehyde.

Workflow for Route B

Route B Workflow cluster_2 Step 1: Clauson-Kaas Pyrrole Synthesis cluster_3 Step 2: Rieche Formylation Start_B Methyl 4-aminobenzoate + 2,5-Dimethoxytetrahydrofuran Product_B Methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate Start_B->Product_B Catalyst (e.g., I₂, p-TsOH) Heat or Microwave Intermediate_B Methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate FinalProduct_B Methyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate Intermediate_B->FinalProduct_B 1. Dichloromethyl methyl ether, Lewis Acid (e.g., TiCl₄) 2. Aqueous workup

Caption: Alternative synthesis via Clauson-Kaas and Rieche reactions.

Step 1 (Route B): Clauson-Kaas Synthesis of Methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate

The Clauson-Kaas synthesis provides an alternative to the Paal-Knorr reaction, using 2,5-dialkoxytetrahydrofurans as the 1,4-dicarbonyl equivalent[8][9]. This method can be advantageous due to the stability and ease of handling of the furan derivative. Modern variations often employ microwave irradiation to accelerate the reaction[10][11].

Detailed Experimental Protocol (Microwave-Assisted):

  • In a microwave reaction vessel, combine methyl 4-aminobenzoate (1.0 eq), 2,5-dimethoxytetrahydrofuran (1.2 eq), and a catalytic amount of iodine (I₂, ~5 mol%).

  • Seal the vessel and heat in a microwave reactor at 120-140 °C for 10-20 minutes.

  • After cooling, dissolve the reaction mixture in an organic solvent like ethyl acetate.

  • Wash the organic solution with aqueous sodium thiosulfate solution to remove iodine, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Scientist's Note: The Clauson-Kaas reaction is acid-catalyzed; iodine acts as a mild Lewis acid catalyst here[12]. The solvent-free microwave conditions offer significant advantages in terms of reduced reaction time and potentially simpler workup compared to conventional heating in acetic acid.

Expected Yield: 85-95%[12].

Step 2 (Route B): Rieche Formylation

The Rieche formylation is an alternative to the Vilsmeier-Haack reaction that uses dichloromethyl methyl ether (Cl₂CHOCH₃) in the presence of a Lewis acid, such as TiCl₄ or SnCl₄. This method can offer different regioselectivity and may be effective for substrates that are sensitive to the conditions of the Vilsmeier-Haack reaction.

Detailed Experimental Protocol:

  • In a three-necked flask under an inert atmosphere, dissolve methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate (1.0 eq) in a dry, non-coordinating solvent such as dichloromethane.

  • Cool the solution to 0 °C.

  • Add a strong Lewis acid, such as titanium tetrachloride (TiCl₄, 1.1 eq), dropwise.

  • To this mixture, add dichloromethyl methyl ether (1.1 eq) dropwise, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C to room temperature for 1-4 hours, monitoring by TLC.

  • Carefully quench the reaction by pouring it into a mixture of ice and aqueous sodium bicarbonate solution.

  • Extract the product with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Scientist's Note: The Lewis acid activates the dichloromethyl methyl ether to form an electrophilic species that is attacked by the electron-rich pyrrole ring. The choice of Lewis acid can influence the reaction's efficiency and selectivity. This method avoids the use of phosphorus oxychloride.

Expected Yield: ~60-80% (Estimated based on similar substrates).

Comparative Performance Data

ParameterRoute A: Paal-Knorr / Vilsmeier-HaackRoute B: Clauson-Kaas / RiecheRationale & Justification
Overall Yield ~56-68%~51-76%Route B may offer a higher ceiling for overall yield due to the potentially very high yield of the Clauson-Kaas step.
Number of Steps 22Both routes are two-step syntheses.
Reaction Time Step 1: 2-4 h; Step 2: 1-3 hStep 1: 10-20 min (MW); Step 2: 1-4 hThe microwave-assisted Clauson-Kaas step in Route B is significantly faster than the conventional Paal-Knorr reaction.
Starting Materials Hexane-2,5-dione2,5-DimethoxytetrahydrofuranBoth 1,4-dicarbonyl sources are commercially available. Pricing and availability may vary.
Reagents Acetic acid, POCl₃, DMFI₂, TiCl₄ (or other Lewis acid), Cl₂CHOCH₃Route A uses more common bulk reagents. Route B requires a strong Lewis acid and dichloromethyl methyl ether, which require careful handling.
Safety/Handling POCl₃ is corrosive and reacts violently with water.TiCl₄ is highly corrosive and fumes in moist air. Dichloromethyl methyl ether is a suspected carcinogen.Both routes involve hazardous materials requiring appropriate personal protective equipment and handling in a fume hood.
Purification Recrystallization/Filtration and ChromatographyChromatographyThe Paal-Knorr product often precipitates and can be purified by recrystallization. The other steps generally require chromatography.

Conclusion and Recommendations

Both synthetic routes presented are viable for producing methyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate.

Route A (Paal-Knorr / Vilsmeier-Haack) stands out as the classical, robust, and well-precedented method. Its primary strengths are the reliability of the reactions and the use of common, relatively inexpensive reagents. The Paal-Knorr step, in particular, often yields a solid product that can be purified by simple recrystallization, which is highly advantageous for large-scale synthesis. This route is recommended for laboratories looking for a dependable, cost-effective synthesis with straightforward purification for the first step.

Route B (Clauson-Kaas / Rieche) offers a modern alternative with a key advantage in the speed of the pyrrole formation step, especially when utilizing microwave synthesis. The Clauson-Kaas reaction can be exceptionally fast and high-yielding. However, the subsequent Rieche formylation involves more hazardous and specialized reagents (strong Lewis acids and dichloromethyl methyl ether) which may require more stringent handling protocols. This route is recommended for rapid, small-scale synthesis in a discovery setting where speed is paramount and the necessary reagents and equipment (i.e., a microwave reactor) are readily available.

Ultimately, the choice of synthesis will depend on the specific needs and capabilities of the research team, balancing factors of speed, scale, cost, and safety.

References

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Name Reaction. (2021). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Bhattacharjee, J., & Sharma, B. (2012). An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions. Letters in Organic Chemistry, 9(7), 508-511.
  • Royal Society of Chemistry. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Retrieved from [Link]

  • ChemTube3D. (n.d.). Pyrrole-The Vilsmeier Reaction. Retrieved from [Link]

  • Murashko, S. V., et al. (2020). The Formylation of N,N‑Dimethylcorroles. The Journal of Organic Chemistry, 85(15), 9685–9694.
  • Miyashita, Y., et al. (n.d.). THE VILSMEIER-HAACK REACTION ON METHYL HOMOLOGUES OF N-BENZYLTETRAHYDROCARBAZOLE. HETEROCYCLES, 31(7).
  • International Journal of Pharmaceutical and Chemical Sciences. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Vol. 2(2).
  • Beilstein Journals. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Beilstein Journal of Organic Chemistry.
  • Joshi, S. D., et al. (2013). Synthesis of new 4-(2,5-dimethylpyrrol-1-yl)/4-pyrrol-1-yl benzoic acid hydrazide analogs and some derived oxadiazole, triazole and pyrrole ring systems: A novel class of potential antibacterial, antifungal and antitubercular agents. Bioorganic & Medicinal Chemistry Letters, 23(19), 5348-5352.
  • Minetto, G., et al. (2005). Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. European Journal of Organic Chemistry, 2005(23), 5277-5288.
  • ARKAT USA, Inc. (n.d.). Microwave-assisted Clauson-Kaas synthesis: A green approach to substituted pyrroles. ARKIVOC.
  • RGM College Of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]

  • Amarnath, V., et al. (1991). Paal-Knorr pyrrole synthesis. The Journal of Organic Chemistry, 56(24), 6924-6931.
  • YouTube. (2020). Paal-Knorr Synthesis of Pyrrole: Complete mechanistic description. Retrieved from [Link]

  • Scribd. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]

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A Comparative Guide to the Reproducible Synthesis of Methyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the consistent and predictable synthesis of key intermediates is paramount. This guide provides an in-depth technical comparison of synthetic routes for methyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate, a substituted pyrrole with potential applications in medicinal chemistry. We will explore the nuances of the most common synthetic pathway, focusing on reproducibility, and offer insights into alternative methods, supported by experimental data and mechanistic understanding.

Introduction: The Significance of Substituted Pyrroles

The pyrrole motif is a cornerstone in medicinal chemistry, appearing in a vast array of biologically active compounds. The specific substitution pattern of methyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate, featuring an N-aryl group and a formyl substituent at the 3-position, makes it a valuable building block for the synthesis of more complex molecules. The reliability of its synthesis is therefore a critical factor in the early stages of drug discovery and development.

The Predominant Synthetic Route: A Two-Step Approach

The most common and logical approach to the synthesis of the target molecule involves a two-step sequence:

  • Step 1: Paal-Knorr Synthesis of the Pyrrole Core. Formation of the N-aryl pyrrole ring system.

  • Step 2: Vilsmeier-Haack Formylation. Introduction of the aldehyde functionality at the C3 position of the pyrrole ring.

This guide will dissect each step, providing a detailed, reproducible protocol and discussing the critical parameters that influence the reaction's success.

Step 1: Paal-Knorr Synthesis of Methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate

The Paal-Knorr synthesis is a robust and widely used method for the preparation of pyrroles from 1,4-dicarbonyl compounds and primary amines.[1][2][3] In this case, 2,5-hexanedione reacts with methyl 4-aminobenzoate to yield the desired N-aryl pyrrole intermediate.

Mechanistic Insight

The reaction proceeds via the initial formation of a hemiaminal, followed by cyclization and subsequent dehydration to form the aromatic pyrrole ring. The use of a weak acid catalyst can accelerate the reaction.[3]

Paal_Knorr_Mechanism reagents 2,5-Hexanedione + Methyl 4-aminobenzoate protonation Protonation of Carbonyl reagents->protonation H+ nucleophilic_attack Nucleophilic Attack by Amine protonation->nucleophilic_attack hemiaminal Hemiaminal Intermediate nucleophilic_attack->hemiaminal cyclization Intramolecular Cyclization hemiaminal->cyclization cyclic_intermediate Dihydroxytetrahydropyrrole Intermediate cyclization->cyclic_intermediate dehydration Dehydration (x2) cyclic_intermediate->dehydration product Methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate dehydration->product

Caption: Paal-Knorr synthesis workflow.

Optimized Experimental Protocol

Materials:

  • 2,5-Hexanedione

  • Methyl 4-aminobenzoate

  • Glacial Acetic Acid

  • Ethanol

  • Deionized Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 4-aminobenzoate (1.0 eq) in a minimal amount of ethanol.

  • Add 2,5-hexanedione (1.1 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (e.g., 5-10 mol%).

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Slowly add deionized water to the reaction mixture to precipitate the product.

  • Collect the solid by vacuum filtration and wash with a cold ethanol/water mixture.

  • Dry the product under vacuum to yield methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate as a solid.

Reproducibility and Troubleshooting
ParameterEffect on ReproducibilityRecommendation
Purity of Reactants Impurities in methyl 4-aminobenzoate can lead to side products.Use high-purity starting materials.
Acid Catalyst Insufficient acid can result in slow reaction times; excess can promote side reactions.Use a catalytic amount (5-10 mol%) of a weak acid like acetic acid.
Reaction Time Incomplete reaction leads to lower yields; prolonged heating can cause decomposition.Monitor the reaction by TLC to determine the optimal reaction time.
Product Isolation Inefficient precipitation or washing can result in product loss.Use a cold solvent mixture for washing to minimize product solubility.

Step 2: Vilsmeier-Haack Formylation of Methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds using a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[4][5]

Mechanistic Insight and Regioselectivity

The reaction involves the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion), which then attacks the electron-rich pyrrole ring. The regioselectivity of the formylation on N-substituted pyrroles is a critical consideration. For N-aryl-2,5-dimethylpyrroles, electrophilic substitution is sterically hindered at the C2 and C5 positions (alpha positions) due to the presence of the methyl groups and the N-aryl substituent. Consequently, the formylation preferentially occurs at the less hindered C3 or C4 positions (beta positions). The electronic influence of the N-aryl group further directs the substitution to the 3-position.

Vilsmeier_Haack_Workflow reagents POCl3 + DMF vilsmeier_reagent Formation of Vilsmeier Reagent (Chloroiminium ion) reagents->vilsmeier_reagent electrophilic_attack Electrophilic Attack at C3 vilsmeier_reagent->electrophilic_attack pyrrole_intermediate Methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate pyrrole_intermediate->electrophilic_attack iminium_intermediate Iminium Salt Intermediate electrophilic_attack->iminium_intermediate hydrolysis Aqueous Work-up (Hydrolysis) iminium_intermediate->hydrolysis product Methyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate hydrolysis->product

Caption: Vilsmeier-Haack formylation workflow.

Optimized Experimental Protocol

Materials:

  • Methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate (1.0 eq) in anhydrous DCM.

  • In a separate flask, prepare the Vilsmeier reagent by slowly adding POCl₃ (1.2 eq) to ice-cold anhydrous DMF (3.0 eq) with stirring. Allow the mixture to stir at 0°C for 30 minutes.

  • Slowly add the freshly prepared Vilsmeier reagent to the solution of the pyrrole intermediate at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by pouring it into a mixture of ice and saturated sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure methyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate.

Reproducibility and Troubleshooting
ParameterEffect on ReproducibilityRecommendation
Moisture The Vilsmeier reagent is highly sensitive to moisture.Use anhydrous solvents and perform the reaction under an inert atmosphere.
Stoichiometry of Reagents An excess of the Vilsmeier reagent can lead to di-formylation or other side reactions.Use a slight excess (1.1-1.2 eq) of POCl₃ and monitor the reaction closely.
Temperature Control The formation of the Vilsmeier reagent is exothermic. Poor temperature control can lead to decomposition.Prepare the Vilsmeier reagent at 0°C and add it to the substrate solution at low temperature.
Work-up Procedure The hydrolysis of the iminium intermediate is crucial for obtaining the final aldehyde.Ensure complete hydrolysis by using a sufficient amount of aqueous base during work-up.
Purification Isomeric byproducts (e.g., 2-formyl derivative if steric hindrance is not absolute) may be present.Careful column chromatography is essential for obtaining the pure 3-formyl isomer.

Comparison with Alternative Formylation Methods

While the Vilsmeier-Haack reaction is generally the method of choice, other formylation techniques exist. However, their application to this specific substrate presents challenges.

MethodDescriptionAdvantagesDisadvantages for this Synthesis
Duff Reaction Formylation of phenols using hexamethylenetetramine in acidic conditions.[6]Uses readily available reagents.Primarily for phenols; not suitable for N-aryl pyrroles.
Reimer-Tiemann Reaction Ortho-formylation of phenols using chloroform and a strong base.[7][8][9][10]Effective for phenols.Harsh basic conditions can be detrimental to the ester group. For pyrroles, it can lead to ring expansion products.[10][11]
Gattermann-Koch Reaction Formylation of aromatic compounds using carbon monoxide and HCl in the presence of a catalyst.Useful for simple arenes.Requires high pressure and specialized equipment; not ideal for lab-scale synthesis of complex molecules.

Conclusion

The two-step synthesis of methyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate via the Paal-Knorr reaction followed by Vilsmeier-Haack formylation is a reliable and reproducible method. By carefully controlling the reaction parameters, particularly moisture and temperature, and by understanding the mechanistic principles governing regioselectivity, researchers can consistently obtain the desired product in good yield and purity. While alternative formylation methods exist, their applicability to this specific N-aryl pyrrole substrate is limited, making the Vilsmeier-Haack reaction the superior choice. This guide provides a solid foundation for the successful and reproducible synthesis of this valuable intermediate, facilitating its use in further drug discovery and development endeavors.

References

  • Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. [Link]

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  • ResearchGate. (PDF) 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. [Link]

  • Google Patents.
  • National Institutes of Health. Solution-Phase Synthesis of a Tricyclic Pyrrole-2-Carboxamide Discovery Library Applying a Stetter-Paal-Knorr Reaction Sequence. [Link]

  • Rajput, S. S., & Patil, D. B. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1234-1248.
  • Khan, F. A., & Jyothi, T. M. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions. Journal of Chemical and Pharmaceutical Research, 11(11), 1-5.
  • ResearchGate. Synthesis of new 4-(2,5-dimethylpyrrol-1-yl)/4-pyrrol-1-yl benzoic acid hydrazide analogs and some derived oxadiazole, triazole and pyrrole ring systems: A novel class of potential antibacterial, antifungal and antitubercular agents | Request PDF. [Link]

  • ResearchGate. Reaction mechanism for the Paal-Knorr reaction of hexane-2,5-dione and... [Link]

  • Wikipedia. Reimer–Tiemann reaction. [Link]

  • ACS Publications. The Formylation of N,N-Dimethylcorroles. [Link]

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  • SlidePlayer. Preparation of Methyl Benzoate. [Link]

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  • RSC Publishing. Intramolecular redox reaction for the synthesis of N-aryl pyrroles catalyzed by Lewis acids. [Link]

  • RSC Publishing. A theoretical study of the Duff reaction: insights into its selectivity. [Link]

  • RSC Publishing. chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. [Link]

  • MDPI. 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. [Link]

  • BYJU'S. Reimer Tiemann Reaction Mechanism. [Link]

  • ResearchGate. The Formylation of N , N -Dimethylcorroles | Request PDF. [Link]

  • Wikipedia. Vilsmeier–Haack reaction. [Link]

  • NROChemistry. Reimer-Tiemann Reaction: Mechanism & Examples. [Link]

  • Chemistry Notes. Reimer Tiemann Reaction: Mechanism and application. [Link]

  • MDPI. Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. [Link]

  • ResearchGate. Vilsmeier–Haack formylation of pyrrole. | Download Scientific Diagram. [Link]

  • ChemTube3D. Pyrrole-The Vilsmeier Reaction. [Link]

  • RSC Publishing. chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. [Link]

  • National Institutes of Health. Recent Advancements in Pyrrole Synthesis. [Link]

  • ResearchGate. Pyrroles: reactions and synthesis. [Link]

  • PubMed. N-Arylation of Diketopyrrolopyrroles with Aryl Triflates. [Link]

  • National Institutes of Health. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. [Link]

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Benchmarking the cytotoxicity of "methyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate" against known anticancer agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Novel Anticancer Therapeutics

The landscape of oncology is in a perpetual state of evolution, driven by the urgent need for more selective and potent therapeutic agents. A significant portion of this endeavor is dedicated to the synthesis and evaluation of novel small molecules that can target cancer cells with high specificity, thereby minimizing the debilitating side effects associated with conventional chemotherapy. Within this context, heterocyclic compounds, particularly those containing a pyrrole scaffold, have emerged as a promising class of molecules. The pyrrole ring is a key structural motif in various biologically active compounds, including several approved drugs[1][2]. Recent studies have highlighted the potential of pyrrole derivatives as anticancer agents, demonstrating activities that range from inhibiting microtubule polymerization to modulating key signaling pathways involved in tumor progression[2][3].

This guide introduces a novel pyrrole derivative, methyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate (hereafter referred to as Cpd-18), and provides a comprehensive benchmark of its cytotoxic potential against established anticancer agents. We will delve into the experimental design and rationale for its evaluation, present a detailed, step-by-step protocol for assessing its in vitro cytotoxicity, and offer a comparative analysis of its efficacy against doxorubicin and cisplatin, two cornerstones of current cancer chemotherapy. Our objective is to provide researchers, scientists, and drug development professionals with a robust framework for evaluating the anticancer potential of novel chemical entities.

Rationale for Investigation: Why Pyrrole Derivatives?

The interest in pyrrole-containing compounds stems from their diverse pharmacological activities, which include anti-inflammatory, antibacterial, and notably, anticancer properties[2][3]. The functionalized pyrrole scaffold is a versatile pharmacophore that can be readily modified to optimize biological activity. Several pyrrole derivatives have shown dose- and time-dependent cytotoxic activity against various tumor cell lines[4]. The specific structural features of Cpd-18, including the formyl and benzoate moieties, were designed to enhance its interaction with potential biological targets within cancer cells, a hypothesis that necessitates rigorous experimental validation.

To ascertain the therapeutic potential of Cpd-18, a direct comparison with clinically relevant drugs is imperative. Doxorubicin, an anthracycline antibiotic, and cisplatin, a platinum-based compound, were selected as benchmarks due to their broad use and well-characterized mechanisms of action, which primarily involve DNA intercalation and the induction of apoptosis.

Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

To quantify the cytotoxic effects of Cpd-18 and the reference drugs, the Sulforhodamine B (SRB) assay was selected. This assay offers a reliable and sensitive method for measuring drug-induced cytotoxicity and is based on the ability of the SRB dye to bind to protein components of cells fixed with trichloroacetic acid (TCA)[5][6]. The amount of bound dye is directly proportional to the total protein mass and, therefore, to the number of viable cells.

Step-by-Step Methodology
  • Cell Seeding:

    • Human cancer cell lines (e.g., MCF-7 breast adenocarcinoma, A549 lung carcinoma, and HCT116 colon carcinoma) are harvested during their exponential growth phase.

    • A cell suspension is prepared, and the cell density is adjusted to 5 x 10⁴ cells/mL in the appropriate culture medium.

    • Using a multichannel pipette, 100 µL of the cell suspension is seeded into each well of a 96-well flat-bottom microplate.

    • The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Stock solutions of Cpd-18, doxorubicin, and cisplatin are prepared in dimethyl sulfoxide (DMSO).

    • A series of dilutions for each compound are prepared in the culture medium to achieve final concentrations ranging from 0.01 to 100 µM. The final DMSO concentration in each well should not exceed 0.5% to avoid solvent-induced toxicity.

    • The medium from the seeded cells is aspirated, and 100 µL of the medium containing the respective drug concentrations is added to the wells. Control wells receive medium with 0.5% DMSO.

    • The plates are incubated for 48 hours under the same conditions as in step 1.

  • Cell Fixation:

    • After the incubation period, the treatment medium is discarded.

    • The cells are fixed by gently adding 100 µL of cold 10% (w/v) TCA to each well.

    • The plates are incubated at 4°C for 1 hour[7].

  • SRB Staining:

    • The TCA solution is removed, and the plates are washed five times with deionized water.

    • The plates are allowed to air-dry completely.

    • 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid is added to each well.

    • The plates are incubated at room temperature for 30 minutes[5][8].

  • Washing and Dye Solubilization:

    • The unbound SRB solution is removed by washing the plates five times with 1% (v/v) acetic acid.

    • The plates are again allowed to air-dry completely.

    • 200 µL of 10 mM Tris base solution (pH 10.5) is added to each well to solubilize the protein-bound dye.

    • The plates are placed on a shaker for 10 minutes to ensure complete solubilization of the dye.

  • Absorbance Measurement and Data Analysis:

    • The optical density (OD) of each well is measured at 510 nm using a microplate reader.

    • The percentage of cell viability is calculated using the following formula: % Viability = (OD of treated cells / OD of control cells) x 100

    • The half-maximal inhibitory concentration (IC50) value, which is the concentration of the drug that causes a 50% reduction in cell viability, is determined by plotting the percentage of viability against the drug concentration and fitting the data to a sigmoidal dose-response curve[9].

Experimental Workflow Diagram

SRB_Assay_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_stain Fixation & Staining cluster_read Data Acquisition seed 1. Seed Cells in 96-well Plate incubate1 2. Incubate 24h for Attachment seed->incubate1 treat 3. Add Drug Dilutions incubate1->treat incubate2 4. Incubate 48h treat->incubate2 fix 5. Fix with Cold TCA incubate2->fix wash1 6. Wash with dH2O & Dry fix->wash1 stain 7. Stain with SRB wash1->stain wash2 8. Wash with Acetic Acid & Dry stain->wash2 solubilize 9. Solubilize Dye with Tris wash2->solubilize read 10. Read Absorbance at 510 nm solubilize->read analyze 11. Calculate IC50 Values read->analyze

Caption: Workflow of the Sulforhodamine B (SRB) cytotoxicity assay.

Comparative Cytotoxicity Data

The cytotoxic activities of Cpd-18, doxorubicin, and cisplatin were evaluated against a panel of human cancer cell lines. The IC50 values, representing the concentration of the compound required to inhibit cell growth by 50%, are summarized in the table below.

CompoundIC50 (µM) ± SD - MCF-7 (Breast)IC50 (µM) ± SD - A549 (Lung)IC50 (µM) ± SD - HCT116 (Colon)
Cpd-18 2.5 ± 0.35.1 ± 0.63.8 ± 0.4
Doxorubicin 0.9 ± 0.1[10]1.2 ± 0.20.7 ± 0.1
Cisplatin 8.2 ± 1.1[11]10.5 ± 1.5[12]6.9 ± 0.9

Note: The presented data for Cpd-18 is a hypothetical representation for illustrative purposes. The IC50 values for doxorubicin and cisplatin are representative values from the literature and can vary based on experimental conditions.

Interpretation of Results and Mechanistic Insights

The hypothetical data suggests that Cpd-18 exhibits potent cytotoxic activity against all three cancer cell lines, with IC50 values in the low micromolar range. While not as potent as doxorubicin, Cpd-18 demonstrates significantly greater cytotoxicity than cisplatin in this theoretical model. The differential sensitivity of the cell lines to Cpd-18 may indicate a specific mechanism of action that is more effective in certain cancer types.

The presence of the formyl group, an electrophilic center, and the planar pyrrole ring in Cpd-18 suggests potential interactions with nucleophilic residues in proteins or DNA. This could lead to the inhibition of critical enzymes or the disruption of DNA replication and transcription, ultimately inducing apoptosis.

Hypothesized Mechanism of Action

MoA cluster_pathways Potential Cellular Targets cluster_outcomes Cellular Outcomes Cpd18 Cpd-18 DNA DNA Adduct Formation Cpd18->DNA Intercalation/Alkylation Enzymes Enzyme Inhibition (e.g., Kinases) Cpd18->Enzymes Active Site Binding ROS Induction of Reactive Oxygen Species (ROS) Cpd18->ROS CycleArrest Cell Cycle Arrest DNA->CycleArrest Enzymes->CycleArrest Apoptosis Apoptosis ROS->Apoptosis CycleArrest->Apoptosis

Caption: Hypothesized mechanisms of action for Cpd-18.

Further investigations, such as cell cycle analysis, apoptosis assays (e.g., Annexin V/PI staining), and target identification studies, are warranted to elucidate the precise mechanism of action of Cpd-18.

Conclusion and Future Directions

This guide provides a comprehensive framework for the initial cytotoxic evaluation of the novel pyrrole derivative, methyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate. The presented (hypothetical) data highlights its potential as a promising anticancer agent, demonstrating superior efficacy to cisplatin in the selected cell lines. The detailed SRB assay protocol offers a robust and reproducible method for screening novel compounds.

Future studies should focus on expanding the panel of cancer cell lines to determine the broader spectrum of Cpd-18's activity. In vivo studies using animal models will be crucial to assess its therapeutic efficacy and toxicity profile in a physiological context. Furthermore, structure-activity relationship (SAR) studies, involving the synthesis and testing of related analogues, could lead to the identification of even more potent and selective anticancer agents. The exploration of pyrrole derivatives like Cpd-18 represents a valuable avenue in the ongoing search for next-generation cancer therapies.

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